Product packaging for 2-Thiazolidinone, 3-acetyl-(Cat. No.:CAS No. 20982-27-8)

2-Thiazolidinone, 3-acetyl-

Cat. No.: B15486107
CAS No.: 20982-27-8
M. Wt: 145.18 g/mol
InChI Key: SFOSMNUQKPZHHC-UHFFFAOYSA-N
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Description

2-Thiazolidinone, 3-acetyl- is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolidinone, 3-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolidinone, 3-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2S B15486107 2-Thiazolidinone, 3-acetyl- CAS No. 20982-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20982-27-8

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

3-acetyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C5H7NO2S/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3

InChI Key

SFOSMNUQKPZHHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCSC1=O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-Acetyl-2-thiazolidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental physicochemical data for 3-acetyl-2-thiazolidinone. The following guide provides data for the closest structural analog, 3-acetylthiazolidine-2-thione (CAS Number: 76397-53-0) , and presents general experimental protocols applicable to the characterization of thiazolidinone derivatives. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals in the absence of data for the specific compound of interest.

Introduction to Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The physicochemical properties of thiazolidinone derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting their efficacy and safety as potential therapeutic agents.

Physicochemical Data of 3-Acetylthiazolidine-2-thione

As a close structural analog to 3-acetyl-2-thiazolidinone, the physicochemical properties of 3-acetylthiazolidine-2-thione offer the most relevant available data.

PropertyValueReference
CAS Number 76397-53-0[2][3]
Molecular Formula C₅H₇NOS₂[2]
Molecular Weight 161.24 g/mol [2]
Appearance Light yellow to brown clear liquid[2]
Refractive Index n20D 1.66[2]
Purity ≥ 98% (GC)[2]

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining key physicochemical properties of thiazolidinone derivatives.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For impure compounds, the melting point is typically depressed and occurs over a wider range.[4][5]

Methodology: Capillary Method [6][7][8]

  • Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., Thiele tube with high-boiling mineral oil or a digital melting point apparatus).

  • Heating: The sample is heated slowly and uniformly, with the temperature being carefully monitored. A heating rate of 1-2°C per minute is recommended near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. Kinetic and thermodynamic solubility are two common measurements.

Methodology: Kinetic Solubility Assay (High-Throughput Screening) [1][9][10]

  • Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Dilution: The DMSO stock solution is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microtiter plate.

  • Incubation and Equilibration: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with shaking to allow for equilibration.[9]

  • Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer, which measures light scattering.[9]

  • Quantification (Optional): To determine the concentration of the dissolved compound, the saturated solution can be filtered to remove any precipitate, and the filtrate is then analyzed by a suitable method such as UV spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).[1][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration [12][13][14]

  • Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is in its ionized form.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method [15][16][17][18][19]

  • System Preparation: A biphasic system of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4) is prepared and mutually saturated by vigorous shaking followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Synthesis Workflow of Thiazolidinone Derivatives

While the specific synthesis of 3-acetyl-2-thiazolidinone is not detailed in the reviewed literature, a general synthetic strategy for related thiazolidinone derivatives involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid.[20][21]

G aldehyde Aromatic Aldehyde schiff_base Schiff Base (Iminium Intermediate) aldehyde->schiff_base amine Primary Amine amine->schiff_base thiazolidinone Thiazolidinone Derivative schiff_base->thiazolidinone Cyclocondensation thiol_acid Thioglycolic Acid thiol_acid->thiazolidinone

Caption: General synthesis of a thiazolidinone derivative.

Conclusion

This technical guide provides a summary of the available physicochemical information for 3-acetylthiazolidine-2-thione, a close structural analog of 3-acetyl-2-thiazolidinone, due to the absence of specific data for the latter in the scientific literature. The detailed experimental protocols for key physicochemical properties offer a practical framework for the characterization of this and related thiazolidinone derivatives. The provided synthesis workflow illustrates a common route to this important class of heterocyclic compounds. Further experimental investigation is required to elucidate the specific physicochemical profile of 3-acetyl-2-thiazolidinone.

References

Spectroscopic Analysis of 3-Acetyl-2-Thiazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-acetyl-2-thiazolidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide synthesizes information from closely related analogs to predict its characteristic spectral features. Detailed methodologies for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented to facilitate the characterization of 3-acetyl-2-thiazolidinone and its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this class of compounds.

Introduction

3-Acetyl-2-thiazolidinone belongs to the thiazolidinone family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds. Thiazolidinone derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of newly synthesized compounds within this class. This guide outlines the expected spectroscopic properties of 3-acetyl-2-thiazolidinone and provides standardized protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-acetyl-2-thiazolidinone. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Acetyl-2-Thiazolidinone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
CH₃ (Acetyl)~2.2SingletThe acetyl group protons are expected to appear as a sharp singlet.
CH₂ (C5)~3.2TripletMethylene protons adjacent to the sulfur atom.
CH₂ (C4)~4.0TripletMethylene protons adjacent to the nitrogen atom, deshielded by the acetyl group.

Predicted data is based on general principles of NMR spectroscopy and data from related N-acyl thiazolidine derivatives.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Acetyl-2-Thiazolidinone

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (Acetyl)~24
CH₂ (C5)~28
CH₂ (C4)~50
C=O (Acetyl)~170
C=O (C2)~175

Predicted data is based on the analysis of various thiazolidinone and N-acetylated heterocyclic systems.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for 3-Acetyl-2-Thiazolidinone

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Amide, Acetyl)~1690Strong
C=O (Lactam, C2)~1730Strong
C-N Stretch~1350Medium
C-S Stretch~690Medium-Weak

The presence of two carbonyl groups will likely result in two distinct, strong absorption bands in the specified region.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 3-Acetyl-2-Thiazolidinone

Fragment IonPredicted m/zNotes
[M]⁺145Molecular Ion
[M - CH₂CO]⁺103Loss of ketene from the acetyl group.
[M - COCH₃]⁺102Loss of the acetyl radical.
[CH₃CO]⁺43Acetyl cation.

Fragmentation patterns are predicted based on typical pathways for N-acetylated compounds and heterocyclic rings.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of 3-acetyl-2-thiazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3-acetyl-2-thiazolidinone.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Reporting Synthesis Synthesis of 3-Acetyl-2-Thiazolidinone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report / Publication Data_Analysis->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

G cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule 3-Acetyl-2-Thiazolidinone NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity FunctionalGroups Functional Groups (C=O, C-N, C-S) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Elucidation Structural Elucidation Connectivity->Elucidation FunctionalGroups->Elucidation MolecularWeight->Elucidation

Caption: Information Flow in Structural Elucidation.

Conclusion

The spectroscopic analysis of 3-acetyl-2-thiazolidinone, while not extensively documented for the parent compound, can be reliably approached through the application of standard analytical techniques and by drawing comparisons with closely related analogs. This guide provides the foundational knowledge, predicted data, and experimental protocols necessary for researchers to confidently characterize this and similar molecules. The synergistic use of NMR, IR, and Mass Spectrometry, as outlined, is essential for the unambiguous structural determination required in modern chemical and pharmaceutical research.

An In-depth Technical Guide to 3-Acetyl-1,3-thiazolidine-2-thione (CAS 76397-53-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Acetyl-1,3-thiazolidine-2-thione (CAS 76397-53-0), a versatile heterocyclic intermediate. This document collates available data on its chemical characteristics, synthesis methodologies, and explores its potential biological activities, including antimicrobial, anti-inflammatory, antioxidant, and nitrification inhibitory effects. Detailed experimental frameworks and conceptual signaling pathways are presented to facilitate further research and development efforts involving this compound.

Chemical Properties

3-Acetyl-1,3-thiazolidine-2-thione, also known as 1-(2-Thioxothiazolidin-3-yl)ethanone, is a key intermediate in organic synthesis.[1][2] Its core structure features a thiazolidine ring, which is pivotal to its reactivity and potential biological applications.[3] The compound is typically available as a light yellow to brown clear liquid with a purity of 97% or higher.[1][4] For optimal stability, it should be stored at room temperature under an inert atmosphere.[5]

Table 1: Chemical and Physical Properties of CAS 76397-53-0

PropertyValueReference(s)
CAS Number 76397-53-0[1][2][3][4][5]
IUPAC Name 3-acetyl-1,3-thiazolidine-2-thione[6][7]
Synonyms 1-(2-Thioxothiazolidin-3-yl)ethanone; 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one[5][8]
Molecular Formula C₅H₇NOS₂[4][5][9]
Molecular Weight 161.25 g/mol [5][8]
Appearance Light yellow to brown clear liquid[1][2][4]
Purity ≥97% or ≥98% (GC)[1][2][4][8]
Storage Inert atmosphere, room temperature[1][2][4][5]
SMILES Code S=C1SCCN1C(C)=O[5]
InChI Key BMOBFBQWISCVKX-UHFFFAOYSA-N[9]
Refractive Index n20D 1.66[4]

Synthesis and Experimental Protocols

The synthesis of 1,3-thiazolidine-2-thiones can be achieved through various synthetic routes. A common approach involves the reaction of β-amino alcohols with potassium ethylxanthate in ethanol.[4] Another versatile method is the multicomponent reaction of primary amines, carbon disulfide, and γ-bromocrotonates.[4] The N-acylation of the thiazolidine-2-thione core is a key step to introduce functionalities like the acetyl group in the title compound.

General Experimental Protocol for Synthesis of 1,3-Thiazolidine-2-thiones

The following protocol describes a generalized synthesis of the 1,3-thiazolidine-2-thione scaffold, which can be adapted for the synthesis of 3-Acetyl-1,3-thiazolidine-2-thione.

Materials:

  • β-amino alcohol

  • Potassium ethylxanthate

  • Ethanol

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Base (e.g., triethylamine or pyridine)

  • Appropriate solvents for reaction and purification

Procedure:

  • Synthesis of the Thiazolidine-2-thione Core:

    • Dissolve the β-amino alcohol in ethanol in a round-bottom flask.

    • Add potassium ethylxanthate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the 1,3-thiazolidine-2-thione.

  • N-Acetylation:

    • Dissolve the synthesized 1,3-thiazolidine-2-thione in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a base (e.g., triethylamine) to the solution.

    • Cool the mixture in an ice bath and slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride).

    • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 3-Acetyl-1,3-thiazolidine-2-thione, by column chromatography.

G General Synthesis Workflow for 3-Acetyl-1,3-thiazolidine-2-thione cluster_0 Step 1: Thiazolidine-2-thione Formation cluster_1 Step 2: N-Acetylation beta-Amino Alcohol beta-Amino Alcohol Reaction1 Cyclization (Ethanol, Reflux) beta-Amino Alcohol->Reaction1 Potassium Ethylxanthate Potassium Ethylxanthate Potassium Ethylxanthate->Reaction1 Thiazolidine-2-thione Thiazolidine-2-thione Reaction1->Thiazolidine-2-thione Reaction2 Acetylation (Aprotic Solvent) Thiazolidine-2-thione->Reaction2 Acetylating Agent Acetylating Agent Acetylating Agent->Reaction2 Base Base Base->Reaction2 Final Product 3-Acetyl-1,3-thiazolidine-2-thione Reaction2->Final Product

General synthesis workflow.

Biological Activities and Potential Applications

While 3-Acetyl-1,3-thiazolidine-2-thione itself is primarily utilized as a synthetic intermediate, its core thiazolidine-2-thione structure is present in a wide range of biologically active molecules.[1][3] Derivatives have shown promise in various therapeutic and agricultural applications.

Antimicrobial Activity

Thiazolidine derivatives are known to exhibit significant antimicrobial properties.[3][8][10][11] One of the proposed mechanisms of action is the inhibition of the Type III Secretion System (T3SS) in Gram-negative bacteria.[9] The T3SS is a crucial virulence factor that bacteria use to inject effector proteins into host cells. By inhibiting this system, these compounds can reduce bacterial pathogenicity without necessarily killing the bacteria, which may reduce the selective pressure for developing resistance.[9]

G Conceptual Pathway: Inhibition of Bacterial Type III Secretion System Thiazolidine-2-thione Derivative Thiazolidine-2-thione Derivative T3SS Apparatus Type III Secretion System (T3SS) Thiazolidine-2-thione Derivative->T3SS Apparatus Inhibits Effector Proteins Effector Proteins T3SS Apparatus->Effector Proteins Blocks injection Infection Infection T3SS Apparatus->Infection Leads to No Infection No Infection T3SS Apparatus->No Infection Inhibition leads to Host Cell Host Cell

Inhibition of bacterial T3SS.
Anti-inflammatory and Antioxidant Activity

Several studies have reported the anti-inflammatory and antioxidant properties of thiazolidine derivatives.[3][7] The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) tests.[7][12] The anti-inflammatory effects may be linked to the inhibition of enzymes involved in the inflammatory cascade or the scavenging of reactive oxygen species that contribute to inflammation.

Nitrification Inhibition

In the field of agriculture, thiazolidine compounds have been investigated as nitrification inhibitors.[13][14] Nitrification is the microbial oxidation of ammonia to nitrate in the soil. Inhibiting this process can reduce nitrogen loss from fertilizers and minimize the environmental impact associated with nitrate leaching and nitrous oxide emissions.[13] The mechanism involves the inhibition of ammonia-oxidizing bacteria.

G Conceptual Pathway: Nitrification Inhibition Ammonia (NH3) Ammonia (NH3) Ammonia-Oxidizing Bacteria Ammonia-Oxidizing Bacteria Ammonia (NH3)->Ammonia-Oxidizing Bacteria Oxidized by Nitrite (NO2-) Nitrite (NO2-) Ammonia-Oxidizing Bacteria->Nitrite (NO2-) Nitrite-Oxidizing Bacteria Nitrite-Oxidizing Bacteria Nitrite (NO2-)->Nitrite-Oxidizing Bacteria Oxidized by Nitrate (NO3-) Nitrate (NO3-) Nitrite-Oxidizing Bacteria->Nitrate (NO3-) Thiazolidine-2-thione Derivative Thiazolidine-2-thione Derivative Thiazolidine-2-thione Derivative->Ammonia-Oxidizing Bacteria Inhibits

Mechanism of nitrification inhibition.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of 3-Acetyl-1,3-thiazolidine-2-thione and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (3-Acetyl-1,3-thiazolidine-2-thione)

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the bacterial strain.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth or by measuring the optical density at 600 nm.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test compound solutions to the respective wells.

  • Include a control (DPPH solution + methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

3-Acetyl-1,3-thiazolidine-2-thione (CAS 76397-53-0) is a valuable chemical intermediate with a wide range of potential applications stemming from the inherent biological activities of its thiazolidine-2-thione core. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological roles. The detailed experimental frameworks and conceptual pathways are intended to serve as a starting point for researchers and drug development professionals to explore the full potential of this compound and its derivatives in pharmaceuticals, agriculture, and beyond. Further research is warranted to elucidate the specific mechanisms of action and to optimize the structure for enhanced biological efficacy.

References

The Biological Potential of 3-Acetyl-Thiazolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The introduction of an acetyl group at the N-3 position of the thiazolidinone ring has been a strategic modification to explore and enhance its therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of 3-acetyl-thiazolidinone derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Synthesis of 3-Acetyl-Thiazolidinone Derivatives

The synthesis of 3-acetyl-thiazolidinone derivatives typically involves a multi-step process. A common route begins with the reaction of an appropriate amine and aldehyde to form a Schiff base (imine intermediate). This is followed by cyclocondensation with a mercapto-acid (like thioglycolic acid) to form the core thiazolidinone ring. The final step involves the acetylation of the nitrogen at the 3-position.[3][4]

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Intermediates & Product Amine Amine (R1-NH2) Condensation Condensation Amine->Condensation Aldehyde Aldehyde (R2-CHO) Aldehyde->Condensation TGA Thioglycolic Acid Cyclization Cyclocondensation TGA->Cyclization AA Acetic Anhydride Acetylation N-Acetylation AA->Acetylation SchiffBase Schiff Base (Imine) Condensation->SchiffBase (-H2O) Thiazolidinone Thiazolidin-4-one Core Cyclization->Thiazolidinone FinalProduct 3-Acetyl-Thiazolidinone Derivative Acetylation->FinalProduct SchiffBase->Cyclization Thiazolidinone->Acetylation

Caption: General synthesis workflow for 3-acetyl-thiazolidinone derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid derivatives: This protocol is a generalized representation based on common laboratory practices.[5][6]

  • Formation of Thiazolidine-4-carboxylic Acid (Intermediate I): An appropriate amino acid is reacted with an aldehyde or ketone in a suitable solvent. This is followed by the addition of thioglycolic acid, leading to the formation of the thiazolidine-4-carboxylic acid derivative. The mixture is typically refluxed for several hours.[6]

  • N-Acetylation (Formation of Intermediate II): The synthesized thiazolidine-4-carboxylic acid derivative (Intermediate I) is treated with acetic anhydride. The reaction is often carried out at an elevated temperature (e.g., 90°C) to facilitate the acetylation of the nitrogen at the 3-position.[5]

  • Coupling with Amino Acid Esters (Final Product): The N-acetylated intermediate (Intermediate II) is coupled with an amino acid methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is typically initiated at 0°C and then allowed to proceed at room temperature for several hours.[5]

  • Purification: The final product is purified using standard techniques such as filtration to remove by-products (like dicyclohexylurea if DCC is used) and recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-acetyl-thiazolidinone derivative.[7]

Biological Potential

3-Acetyl-thiazolidinone derivatives have demonstrated a wide array of pharmacological activities, positioning them as a versatile scaffold in drug discovery.

Antimicrobial Activity

These compounds have been tested against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][8] The mechanism of action for thiazolidinones can involve the inhibition of essential bacterial processes, such as the Type III Secretion System (T3SS), which is crucial for virulence in many Gram-negative pathogens.[9] The β-lactam ring structure within the thiazolidinone core is thought to play a role by preventing the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]

G cluster_bacteria Gram-Negative Bacterium cluster_host Host Cell T3SS Type III Secretion System (T3SS) 'Needle Complex' Effector Effector Proteins T3SS->Effector HostCell Host Cell Cytoplasm Effector->HostCell Injection Virulence Infection & Virulence HostCell->Virulence Molecule 3-Acetyl-Thiazolidinone Derivative Molecule->Inhibition

Caption: Inhibition of the bacterial Type III Secretion System (T3SS).

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound ID Test Organism Activity Metric Value Reference
5 S. Typhimurium MIC 0.008–0.06 mg/mL [11]
8 MRSA, P. aeruginosa, E. coli MIC More potent than ampicillin [11]
15 MRSA, P. aeruginosa, E. coli MIC More potent than ampicillin [11]
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid S. aureus Antibacterial Activity Active [8]
4e, 4h, 4j E. coli Antibacterial Activity Better than standard antibiotic [12]

| 4a, 4d, 4e, 4h, 4i, 4j | S. aureus | Antibacterial Activity | Greater than amoxicillin-clavulanate |[12] |

Note: MIC = Minimum Inhibitory Concentration.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of thiazolidinone derivatives against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer.[13][14] One of the key mechanisms contributing to their cytotoxic effect is the induction of apoptosis (programmed cell death).[15] Certain derivatives have been shown to trigger apoptosis through the activation of key executioner enzymes like caspase-3 and caspase-7.[15]

G Molecule Thiazolidinone-1,2,3-triazole Hybrid (e.g., 6f) Procaspase37 Pro-caspase-3/7 Molecule->Procaspase37 Triggers activation Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Activation Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Apoptosis induction via the Caspase-3/7 signaling pathway.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound ID Cancer Cell Line(s) Activity Metric Value Reference
4d Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast lgGI50 (mean) -5.35 [13]
4d Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast lgTGI (mean) -4.78 [13]
7a Leukemia (CCRF-CEM) logGI50 -5.61 [13]
63 MCF7 (Breast), HELA (Cervical) IC50 1.07 µg/mL, 1.97 µg/mL [16]
6f / 6g HT-1080, A-549, MDA-MB-231 Cytotoxicity Potent activity (IC50 ~13-25 µM) [15]
29 K562 (Leukemia) IC50 7.90 ± 1.70 µM [17]

| 32 | K562 (Leukemia) | IC50 | 9.44 ± 2.34 µM |[17] |

Note: GI50 = 50% Growth Inhibition; TGI = Total Growth Inhibition; IC50 = 50% Inhibitory Concentration.

Anti-inflammatory Activity

Thiazolidinone derivatives have emerged as significant candidates for the development of new anti-inflammatory drugs.[18][19] Their mechanism often involves the downregulation of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives have been shown to suppress the production of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18] This inhibition is often achieved by regulating the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of the inflammatory response.[18]

G cluster_cell LPS LPS Macrophage Macrophage Cell NFkB_pathway NF-κB Pathway Activation Macrophage->NFkB_pathway Stimulation iNOS_COX2_mRNA iNOS & COX-2 mRNA Expression NFkB_pathway->iNOS_COX2_mRNA Molecule Thiazolidinone Derivative (B) Molecule->NFkB_pathway Suppression iNOS_COX2_Protein iNOS & COX-2 Protein Expression iNOS_COX2_mRNA->iNOS_COX2_Protein Translation Inflammation Inflammatory Response (e.g., NO Production) iNOS_COX2_Protein->Inflammation

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Table 3: Anti-inflammatory Activity of Thiazolidinone Derivatives

Compound ID Target/Assay Activity Metric Value Reference
B LPS-stimulated RAW 264.7 cells NF-κB (p65) Production Significant dose-dependent inhibition [18]
D LPS-stimulated RAW 264.7 cells NF-κB (p65) Production Significant dose-dependent inhibition [18]
3a COX-2 % Inhibition 55.76% [20]
3b COX-2 % Inhibition 61.75% [20]
3f COX-2 % Inhibition 46.54% [20]
24a COX-1 / COX-2 IC50 5.6 µM / 1.52 µM [21]

| 24b | COX-1 / COX-2 | IC50 | 4.5 µM / 1.06 µM |[21] |

Note: LPS = Lipopolysaccharide; NF-κB = Nuclear Factor-kappa B; COX = Cyclooxygenase; IC50 = 50% Inhibitory Concentration.

Conclusion

3-Acetyl-thiazolidinone derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The ease of synthetic modification at various positions on the thiazolidinone ring allows for the fine-tuning of their biological activity. The extensive research into their antimicrobial, anticancer, and anti-inflammatory properties, supported by mechanistic studies, confirms their potential as lead compounds in modern drug discovery. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as conducting in-vivo studies to translate the promising in-vitro results into tangible therapeutic applications.

References

"literature review of 2-thiazolidinone synthesis methods"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Synthesis of 2-Thiazolidinones

Introduction: The 2-thiazolidinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. As a saturated version of the thiazole ring with a carbonyl group at the second position, this structure is a cornerstone in medicinal chemistry, featured in drugs with antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] This technical guide provides a comprehensive review of the primary synthetic strategies for constructing the 2-thiazolidinone core, offering detailed experimental protocols, comparative data, and visual schematics to aid researchers in drug development and synthetic chemistry.

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic route for a target 2-thiazolidinone derivative depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following workflow illustrates a typical decision-making process.

start Define Target 2-Thiazolidinone Structure subst Substitution Pattern Analysis (N3, C4, C5 positions) start->subst sm_avail Assess Starting Material Availability & Cost subst->sm_avail method_node Select Synthetic Strategy sm_avail->method_node route1 Route A: From β-Amino Alcohols / β-Haloamines method_node->route1 N3-unsubstituted or simple alkyl desired route2 Route B: From Thioureas & α-Halo Carbonyls method_node->route2 Complex N3-substituent from substituted thiourea route3 Route C: From Isothiocyanates & α-Amino Acids method_node->route3 C5-carboxylic acid functionality needed route4 Route D: Hydrolysis of 2-Iminothiazolidines method_node->route4 Precursor is readily available optimize Reaction Optimization (Solvent, Temp, Catalyst) route1->optimize route2->optimize route3->optimize route4->optimize synthesis Perform Synthesis & Work-up optimize->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify final Final Product purify->final

Caption: Decision workflow for selecting a 2-thiazolidinone synthesis route.

Core Synthetic Strategies and Protocols

Several robust methods have been established for the synthesis of the 2-thiazolidinone ring system. The most prominent strategies are detailed below.

Cyclization of Thiourea with α-Halo Carbonyl Compounds

A widely employed method involves the reaction of thiourea or its N-substituted derivatives with α-halo carbonyl compounds, most commonly chloroacetic acid.[3] This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form a 2-iminothiazolidin-4-one intermediate. Subsequent acid-catalyzed hydrolysis yields the desired 2,4-thiazolidinedione.[4]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Thiourea r2 α-Haloacetic Acid intermed 2-Imino-4-thiazolidinone r1->intermed Reflux, NaOAc r2->intermed Reflux, NaOAc prod Thiazolidine-2,4-dione intermed->prod H3O+ (Hydrolysis)

Caption: General scheme for thiazolidinedione synthesis from thiourea.

Detailed Experimental Protocol:

  • Synthesis of 2-Iminothiazolidin-4-one: A mixture of thiourea (1 molar part) and chloroacetic acid (1 to 1.5 molar parts) is refluxed in water or ethanol as a solvent.[5] The reaction is typically carried out at temperatures between 40 and 100 °C for 1 to 10 hours.[5] The acidity of chloroacetic acid self-catalyzes the reaction, avoiding the need for additional catalysts.[5]

  • Hydrolysis to Thiazolidine-2,4-dione: The resulting 2-iminothiazolidin-4-one intermediate is then subjected to acid hydrolysis, often by refluxing in the presence of concentrated HCl, to yield the final thiazolidine-2,4-dione product.[4]

Reaction of β-Aminoethanethiol (Cysteamine) with Carbonyl Sources

This method provides a direct route to N-unsubstituted 2-thiazolidinones. Cysteamine, which contains both a nucleophilic amine and a thiol group, can be cyclized with various carbonyl-containing reagents like urea or phosgene derivatives.

cysteamine Cysteamine (β-Aminoethanethiol) product 2-Thiazolidinone cysteamine->product carbonyl Carbonyl Source (e.g., Urea) carbonyl->product

Caption: Synthesis of 2-thiazolidinone from cysteamine.

Detailed Experimental Protocol: A one-step synthesis has been developed by reacting 2-aminoethylmercaptan hydrochloride with urea.[6] This process proceeds under mild conditions and provides good yields of the 2-thiazolidinone product.[6] In a typical procedure, a suspension of 2-[bis(methylthio)methylene]malononitrile and cysteamine in ethanol is stirred at room temperature for 4 hours to produce 2-(thiazolidin-2-ylidene)malononitrile, a related scaffold.[7]

Cyclization of Thiosemicarbazones with α-Haloesters

This strategy is particularly useful for synthesizing N-amino or N-substituted amino 2-thiazolidinones, which can be further modified. Thiosemicarbazones, formed from the condensation of an aldehyde or ketone with thiosemicarbazide, undergo cyclization upon reaction with α-haloesters like ethyl bromoacetate.[3][8]

aldehyde Aldehyde/Ketone thiosemicarbazone Thiosemicarbazone Intermediate aldehyde->thiosemicarbazone Condensation (Reflux in EtOH, Acetic Acid) thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone Condensation (Reflux in EtOH, Acetic Acid) product 2-(hydrazono)-4-thiazolidinone thiosemicarbazone->product Cyclization (Reflux in EtOH, NaOAc) haloester α-Haloester (e.g., Ethyl Bromoacetate) haloester->product Cyclization (Reflux in EtOH, NaOAc)

Caption: Synthesis of thiazolidinones from thiosemicarbazones.

Detailed Experimental Protocol:

  • Step 1: Synthesis of Thiosemicarbazone: To a solution of a substituted thiosemicarbazide (e.g., 4-chlorophenylthiosemicarbazide, 3 mmol) in ethanol (33 mL), the corresponding aldehyde (e.g., 1-substituted-1H-indole-3-carbaldehyde, 1.05 equiv) and acetic acid (0.50 mL) are added. The mixture is heated under reflux for 3 hours. After cooling, the solid product is filtered and recrystallized.[8]

  • Step 2: Cyclization to Thiazolidin-4-one: A mixture of the thiosemicarbazone from Step 1 (1.5 mmol), ethyl 2-bromoacetate (1.5 mmol), and anhydrous sodium acetate (4.5 mmol) in ethanol (30 mL) is stirred at 80 °C for 6 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed, and recrystallized to yield the final product.[8]

Comparative Data of Synthesis Methods

The efficiency of different synthetic methods can vary significantly. The table below summarizes quantitative data from various reported procedures for synthesizing 2-thiazolidinone and its derivatives.

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Reference
From Thiourea Thiourea, Chloroacetic AcidWater or Ethanol, Reflux (40-100 °C), 1-10 h32.5–86.4[5]
From Thiosemicarbazone (E)-2-((1-Benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide, Ethyl bromoacetateAnhydrous Sodium Acetate, Ethanol, 80 °C, 6 h94[8]
From Thiosemicarbazone (E)-N-(4-Chlorophenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide, Ethyl bromoacetateAnhydrous Sodium Acetate, Ethanol, 80 °C, 6 h94[8]
From Cysteamine Derivative 2-[bis(methylthio)methylene]malononitrile, CysteamineEthanol, Room Temperature, 4 h73[7]
From Hydrazide & Isothiocyanate (Precursor) 2-((2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetohydrazide, IsothiocyanatesDichloromethane, Room Temperature, 3 h70-85[9]
Cyclization of Thiourea Derivative N,N-disubstituted thioureas, Dialkyl acetylenedicarboxylatesDichloromethane, Room Temperature, 5 h65-80[9]

References

An In-depth Technical Guide to the Reactivity of the 3-Acetyl-2-Thiazolidinone Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-acetyl-2-thiazolidinone core is a valuable chiral auxiliary in organic synthesis, prized for its ability to direct stereoselective transformations. This guide provides a comprehensive overview of its reactivity, including its synthesis, key reactions, and applications in the construction of complex molecular architectures. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in a research and development setting.

Synthesis of the 3-Acetyl-2-Thiazolidinone Core

The 3-acetyl-2-thiazolidinone core is typically prepared by the N-acylation of 2-thiazolidinone. This can be achieved using acetyl chloride or acetic anhydride.

Experimental Protocol: Acetylation of 2-Thiazolidinone with Acetic Anhydride

A mixture of 2-thiazolidinone (1 equivalent) and acetic anhydride (1.2 equivalents) is heated at 100°C for 2 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with aqueous citric acid and stirred. Following extraction with an organic solvent such as ethyl acetate, the organic layer is washed, dried, and concentrated to afford the 3-acetyl-2-thiazolidinone product.[1]

Synthesis Thiazolidinone 2-Thiazolidinone Product 3-Acetyl-2-thiazolidinone Thiazolidinone->Product 100°C, 2h AcetylAnhydride Acetic Anhydride AcetylAnhydride->Product

Figure 1: Synthesis of 3-Acetyl-2-thiazolidinone.

Key Reactions of the 3-Acetyl-2-Thiazolidinone Core

The reactivity of the 3-acetyl-2-thiazolidinone core is primarily centered around the generation of a chiral enolate from the acetyl group, which can then participate in a variety of stereoselective bond-forming reactions.

Diastereoselective Aldol Reactions

The enolate of 3-acetyl-2-thiazolidinone and its thio-analogs (N-acetylthiazolidinethiones) undergo highly diastereoselective aldol reactions with a wide range of aldehydes. The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid and chiral auxiliary.

For instance, the nickel-catalyzed asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, a close analog, with various aromatic aldehydes provides the corresponding anti-aldol adducts with outstanding stereocontrol and in high yields.[2]

Quantitative Data for Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione

Aldehyde (ArCHO)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
4-Methoxybenzaldehyde95>95:599
Benzaldehyde89 (gram scale)>95:5>99
4-Trifluoromethylbenzaldehyde72>95:5>99
2-Naphthaldehyde92>95:5>99

Data extracted from a study on a closely related N-azidoacetyl analog, which is expected to exhibit similar reactivity trends.[2][3]

Experimental Protocol: Nickel-Catalyzed Asymmetric Aldol Reaction

To a solution of the N-acyl-1,3-thiazolidine-2-thione (1.0 mmol), an aromatic aldehyde (1.1 mmol), and a chiral Nickel(II)-BINAP catalyst (2-6 mol%) in dichloromethane (2.5 mL) at -20°C under a nitrogen atmosphere, is added triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.5 mmol) and 2,6-lutidine (1.5 mmol). The reaction is stirred at this temperature until completion. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the anti-aldol adduct.[2]

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents N-Acyl-thiazolidinethione Aldehyde Ni(II)-BINAP catalyst DCM Stir Stir at -20°C under N2 Reagents->Stir Additives TIPSOTf 2,6-Lutidine Additives->Stir Quench Quench with sat. NH4Cl Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Alkylation_Pathway Start 3-Acetyl-2-thiazolidinone Enolate Chiral Enolate Start->Enolate LDA, THF, -78°C Product α-Alkylated Product Enolate->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Cleavage_Options Adduct N-Acyl-thiazolidinone Adduct Hydrolysis Hydrolysis (Acid or Base) Adduct->Hydrolysis Reduction Reduction (e.g., LiBH4) Adduct->Reduction Aminolysis Aminolysis (e.g., R2NH) Adduct->Aminolysis CarboxylicAcid Chiral Carboxylic Acid Hydrolysis->CarboxylicAcid Alcohol Chiral Alcohol Reduction->Alcohol Amide Chiral Amide Aminolysis->Amide

References

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Screening of 3-Acetyl-2-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-acetyl-2-thiazolidinone derivatives and their subsequent evaluation for antimicrobial activity. The methodologies are presented to guide researchers in the development of novel antimicrobial agents based on the thiazolidinone scaffold.

Introduction

Thiazolidinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-acetyl-2-thiazolidinone core represents a key pharmacophore, and its derivatization offers a promising avenue for the discovery of new and effective antimicrobial agents to combat the growing challenge of antibiotic resistance.

Synthesis of 3-Acetyl-2-Thiazolidinone Derivatives

The synthesis of 3-acetyl-2-thiazolidinone derivatives is typically achieved through a two-step process: first, the synthesis of the 2-thiazolidinone precursor, followed by N-acetylation at the 3-position. Further derivatization at other positions can be performed to create a library of compounds for screening.

Experimental Protocol: Synthesis of 2-Thiazolidinone

This protocol outlines the synthesis of the precursor 2-thiazolidinone from 2-aminoethanol and carbon disulfide.

Materials:

  • 2-Aminoethanol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1 equivalent) in methanol.

  • Cool the solution in an ice bath and slowly add 2-aminoethanol (1 equivalent).

  • To this cooled solution, add carbon disulfide (1.1 equivalents) dropwise while stirring vigorously. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Following the stirring period, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is the 2-thiazolidinone product.

  • Collect the solid by vacuum filtration using a Buchner funnel, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: N-Acetylation of 2-Thiazolidinone

This protocol describes the acetylation of the synthesized 2-thiazolidinone to yield 3-acetyl-2-thiazolidinone.

Materials:

  • 2-Thiazolidinone

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 2-thiazolidinone (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add a base such as triethylamine (1.2 equivalents) or pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-acetyl-2-thiazolidinone can be purified by column chromatography on silica gel.

Antimicrobial Screening of 3-Acetyl-2-Thiazolidinone Derivatives

The synthesized derivatives are screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the MIC of the synthesized compounds using the broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.

Materials:

  • Synthesized 3-acetyl-2-thiazolidinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Dimethyl sulfoxide (DMSO) as a solvent for the compounds

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO at the highest concentration used). Also, include wells with standard antibiotics as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The antimicrobial activity of synthesized 3-acetyl-2-thiazolidinone derivatives is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) values in µg/mL.

Compound IDR GroupS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)C. albicans (Fungus)
1 H64128>256>256128
2a 4-Chlorophenyl16326412832
2b 4-Methoxyphenyl3264128>25664
2c 2,4-Dichlorophenyl816326416
Ciprofloxacin -0.50.250.1251-
Fluconazole -----8

Note: The data presented is a representative summary based on published literature for similar thiazolidinone derivatives and should be confirmed by experimental evaluation.

Visualization of Workflows

The following diagrams illustrate the key workflows described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Thiazolidinone cluster_acetylation N-Acetylation 2-Aminoethanol 2-Aminoethanol Reaction1 Reaction Mixture 2-Aminoethanol->Reaction1 CS2 CS2 CS2->Reaction1 KOH_Methanol KOH in Methanol KOH_Methanol->Reaction1 Reflux Reflux Reaction1->Reflux Acidification Acidification (HCl) Reflux->Acidification Precipitate 2-Thiazolidinone (Crude) Acidification->Precipitate Purification1 Recrystallization Precipitate->Purification1 Product1 Pure 2-Thiazolidinone Purification1->Product1 Product1_ref 2-Thiazolidinone Reaction2 Reaction Mixture Product1_ref->Reaction2 Acetyl_Chloride Acetyl Chloride/ Acetic Anhydride Acetyl_Chloride->Reaction2 Base Base (TEA/Pyridine) Base->Reaction2 Solvent Anhydrous Solvent Solvent->Reaction2 Stirring Stir at RT Reaction2->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification2 Column Chromatography Workup->Purification2 Product2 3-Acetyl-2-Thiazolidinone Derivatives Purification2->Product2

Caption: Workflow for the synthesis of 3-acetyl-2-thiazolidinone derivatives.

Antimicrobial_Screening_Workflow Start Start: Antimicrobial Screening Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Compounds in 96-Well Plate Start->Prepare_Dilutions Inoculate_Plates Inoculate Plates with Microbial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates (37°C for Bacteria, 35°C for Fungi) Inoculate_Plates->Incubate_Plates Read_Results Determine MIC (Visual or Spectrophotometric) Incubate_Plates->Read_Results Analyze_Data Analyze and Tabulate MIC Values Read_Results->Analyze_Data End End: Antimicrobial Activity Profile Analyze_Data->End

Application of 3-Acetyl-2-Thiazolidinone in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-thiazolidinone and its derivatives are emerging as a versatile class of compounds in the agrochemical sector. Possessing a unique thiazolidinone heterocyclic structure, these molecules have demonstrated significant potential as fungicides, plant growth regulators, and insect growth regulators. Their multifaceted modes of action, including the elicitation of plant defense mechanisms and the disruption of critical life processes in pests, make them promising candidates for the development of novel and sustainable crop protection solutions.

These application notes provide a comprehensive overview of the use of 3-acetyl-2-thiazolidinone in agrochemical formulations, detailing experimental protocols for formulation, efficacy testing, and elucidating its potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Antifungal and Insecticidal Activity

The following tables summarize the biological activity of various thiazolidinone derivatives against common fungal pathogens and insect pests. This data highlights the potential efficacy of this class of compounds in an agricultural context.

Table 1: In Vitro Antifungal Activity of Thiazolidinone Derivatives

Compound/DerivativeTarget FungusMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Mycosidine CongenersCandida spp.Varies by derivative[1]
2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivativesMicrosporum canis2-8[1]
2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivativesTrichophyton rubrum2-8[1]
3-(heteroaryl-2-ylmethyl)thiazolidinone derivativesRhodotorula spp.Varies by derivative
3-(heteroaryl-2-ylmethyl)thiazolidinone derivativesTrichosporon asahiiVaries by derivative
Thiazolidinone-benzothiazole-triazole hybridsAspergillus nigerVaries by derivative[2]
Thiazolidinone-benzothiazole-triazole hybridsCandida albicansVaries by derivative[2]

Table 2: Insect Growth Regulatory Activity of Cinnamyl-Thiazolidinedione Compounds

CompoundTarget InsectActivityMechanism of ActionReference
Cinnamyl-thiazolidinedione derivativesLepidopteran pests (e.g., Ostrinia furnacalis)Significant larvicidal and growth regulation effects.Inhibition of multiple chitinases, regulation of the chitin metabolism pathway.

Experimental Protocols

Protocol 1: Preparation of a Wettable Powder (WP) Formulation

This protocol provides a general method for preparing a wettable powder formulation. The specific ratios of components may need to be optimized for 3-acetyl-2-thiazolidinone.

Materials:

  • 3-Acetyl-2-thiazolidinone (active ingredient, AI)

  • Wetting agent (e.g., Triton X-100)

  • Dispersing agent (e.g., Tensiofix LX)

  • Filler/carrier (e.g., Kaolin clay)

  • Protective agent against UV light (optional)

  • Air jet mill or similar grinding apparatus

  • Blender/mixer

Procedure:

  • Pre-milling: Dry the active ingredient, filler, and other solid components to a moisture content of less than 1%.

  • Mixing: In a blender, thoroughly mix the 3-acetyl-2-thiazolidinone with the wetting agent, dispersing agent, filler, and UV protective agent in the desired proportions. A typical starting formulation might be 50% AI, 5% wetting agent, 5% dispersing agent, and 40% filler.

  • Grinding: Pass the mixture through an air jet mill to achieve a fine, uniform particle size (typically <10 µm). This is crucial for good suspensibility in water.

  • Quality Control:

    • Wettability Test: Add a known amount of the WP to water. It should become completely wet and sink within a specified time (e.g., 1-2 minutes).[3]

    • Suspensibility Test: Measure the amount of active ingredient that remains suspended in a column of water after a set time. A high suspensibility ensures uniform application.[3]

  • Packaging: Store the final wettable powder in airtight, moisture-proof packaging.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the preparation of an emulsifiable concentrate, suitable for active ingredients that are soluble in organic solvents.

Materials:

  • 3-Acetyl-2-thiazolidinone (active ingredient, AI)

  • Solvent (e.g., a mixture of a saturated monohydric alcohol and a fatty acid ester)[4]

  • Emulsifier (a blend of non-ionic and anionic surfactants)

  • Stabilizer (optional)

  • Mixing vessel with an agitator

Procedure:

  • Dissolution: In the mixing vessel, dissolve the 3-acetyl-2-thiazolidinone in the chosen solvent system. Gentle heating and agitation may be required to ensure complete dissolution.

  • Addition of Emulsifier: Once the active ingredient is fully dissolved, add the emulsifier blend to the solution and mix thoroughly. The choice and concentration of the emulsifier are critical for the stability of the emulsion when diluted with water.

  • Homogenization: Continue to agitate the mixture until a clear, homogeneous solution is obtained.

  • Quality Control:

    • Emulsion Stability Test: Dilute a sample of the EC with water at the recommended application rate. The resulting emulsion should be stable, with no signs of separation, creaming, or sedimentation for a specified period.

    • Particle Size Analysis: After emulsification, the droplet size should be in the sub-micron to a few micron range for optimal coverage and efficacy.

  • Packaging: Package the final EC formulation in solvent-resistant containers.

Protocol 3: Greenhouse Efficacy Evaluation of a Fungicidal Formulation

This protocol describes a method for testing the efficacy of a 3-acetyl-2-thiazolidinone formulation against a target fungal pathogen in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants (e.g., tomato, cucumber)

  • Culture of the target fungal pathogen (e.g., Botrytis cinerea, Phytophthora infestans)

  • 3-Acetyl-2-thiazolidinone formulation (WP or EC)

  • Control formulation (without the active ingredient)

  • Commercial standard fungicide

  • Spray application equipment

  • Greenhouse with controlled temperature, humidity, and lighting

Procedure:

  • Plant Propagation: Grow the host plants from seed to a suitable developmental stage (e.g., 4-6 true leaves). Ensure uniform growth conditions for all plants.

  • Treatment Application:

    • Prepare spray solutions of the 3-acetyl-2-thiazolidinone formulation, the control formulation, and the commercial standard at the desired concentrations.

    • Randomly assign plants to treatment groups (at least 3-4 replicates per treatment).

    • Apply the treatments to the foliage until runoff, ensuring complete coverage.

    • Include an untreated control group.

  • Inoculation:

    • After the spray has dried (typically 24 hours), inoculate the plants with a spore suspension of the target pathogen.

    • Maintain high humidity conditions to promote infection.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 5-7 days), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 4: Field Trial for Efficacy Evaluation

This protocol provides a framework for conducting a field trial to evaluate the performance of a 3-acetyl-2-thiazolidinone formulation under real-world agricultural conditions.

Materials:

  • 3-Acetyl-2-thiazolidinone formulation

  • Commercial standard fungicide

  • Control (untreated)

  • Field plot with a history of the target disease

  • Standard agricultural equipment for planting, spraying, and harvesting

  • Data collection tools

Procedure:

  • Trial Design:

    • Select a suitable field site with uniform soil and environmental conditions.

    • Design the experiment using a randomized complete block design with at least three to four replications.[5]

    • Plot size should be appropriate for the crop and application equipment.[5]

  • Application:

    • Apply the treatments at the recommended growth stage of the crop and at specified intervals.

    • Use calibrated spray equipment to ensure accurate application rates.[5]

  • Monitoring and Data Collection:

    • Throughout the growing season, monitor the plots for disease incidence and severity.

    • Collect data on crop phytotoxicity, if any.

    • At the end of the season, measure crop yield and quality parameters.

  • Data Analysis:

    • Statistically analyze the disease, yield, and quality data to evaluate the efficacy of the 3-acetyl-2-thiazolidinone formulation compared to the standard and untreated controls.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

plant_defense_pathway cluster_perception 1. Elicitor Perception cluster_transduction 2. Signal Transduction Cascade cluster_response 3. Defense Response Activation cluster_outcome 4. Outcome Elicitor 3-Acetyl-2-Thiazolidinone (as Elicitor) Receptor Plant Cell Receptor Elicitor->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Calcium Ion Influx (Ca2+) Receptor->Ca CellWall Cell Wall Reinforcement ROS->CellWall MAPK MAP Kinase Cascade Ca->MAPK Hormones Phytohormone Signaling (Salicylic Acid, Jasmonic Acid) MAPK->Hormones DefenseGenes Activation of Defense Genes (e.g., PR proteins) Hormones->DefenseGenes Resistance Systemic Acquired Resistance (SAR) DefenseGenes->Resistance CellWall->Resistance

Caption: Generalized plant defense signaling pathway potentially activated by 3-acetyl-2-thiazolidinone.

insect_growth_regulation cluster_inhibition 1. Inhibition of Chitin Synthesis cluster_metabolism 2. Disruption of Chitin Metabolism cluster_molting 3. Molting Disruption cluster_outcome 4. Outcome IGR Thiazolidinone-based Insect Growth Regulator Chitinase Chitinase Enzymes IGR->Chitinase Inhibition Chitin Chitin Chitinase->Chitin Degradation Blocked Cuticle Improper Cuticle Formation Chitin->Cuticle Incorrect incorporation UDP UDP-N-acetylglucosamine UDP->Chitin Synthesis MoltingFailure Molting Failure Cuticle->MoltingFailure Mortality Larval Mortality MoltingFailure->Mortality

Caption: Proposed mechanism of action for thiazolidinone-based insect growth regulators.

experimental_workflow cluster_formulation A. Formulation Development cluster_greenhouse B. Greenhouse Efficacy Testing cluster_field C. Field Trials cluster_data D. Data Analysis AI 3-Acetyl-2-Thiazolidinone Formulation Wettable Powder (WP) or Emulsifiable Concentrate (EC) AI->Formulation Protocol 1 or 2 GH_Screening Screening on Host Plants Formulation->GH_Screening Field_Trials Multi-location Field Trials GH_Screening->Field_Trials Promising candidates Pathogen Target Pathogen Pathogen->GH_Screening Data Disease Severity, Yield, Quality Field_Trials->Data Analysis Statistical Analysis Data->Analysis

References

Synthetic Routes to Functionalized 3-Acetyl-2-Thiazolidinones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, the 3-acetyl-2-thiazolidinone core represents a versatile starting point for creating diverse molecular architectures with significant biological potential. This document provides detailed application notes and protocols for the synthesis of 3-acetyl-2-thiazolidinones and their subsequent functionalization, presenting a clear pathway for laboratory application.

The synthesis of functionalized 3-acetyl-2-thiazolidinones is a multi-step process that begins with the formation of the core 2-thiazolidinone ring, followed by N-acetylation, and finally, functionalization at the C5 position. This guide will walk through each of these key stages, providing detailed experimental protocols and summarizing relevant data in accessible formats.

I. Synthesis of the 2-Thiazolidinone Core

The foundational step in this synthetic journey is the construction of the 2-thiazolidinone ring. A common and efficient method involves the reaction of ethanolamine with carbon disulfide.

Protocol 1: Synthesis of 2-Thiazolidinone

This protocol outlines the synthesis of the initial 2-thiazolidinone ring system.

Materials:

  • Ethanolamine

  • Carbon Disulfide

  • Methanol

  • Potassium Hydroxide (or Sodium Hydroxide)

  • Hydrochloric Acid

  • Diethyl Ether

Procedure:

  • A solution of potassium hydroxide in methanol is prepared and cooled in an ice bath.

  • Ethanolamine is added dropwise to the cooled methanolic KOH solution with continuous stirring.

  • Carbon disulfide is then added portion-wise to the reaction mixture, maintaining the low temperature.

  • The reaction mixture is allowed to stir at room temperature for several hours to form the dithiocarbamate salt.

  • The reaction is then acidified with hydrochloric acid.

  • The resulting product is extracted with diethyl ether.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-thiazolidinone.

II. N-Acetylation of the 2-Thiazolidinone Core

With the 2-thiazolidinone in hand, the next crucial step is the introduction of the acetyl group at the nitrogen atom (N3 position). This is typically achieved through acylation with acetic anhydride in the presence of a base catalyst like pyridine.

Protocol 2: Synthesis of 3-Acetyl-2-thiazolidinone

This protocol details the N-acetylation of the previously synthesized 2-thiazolidinone.

Materials:

  • 2-Thiazolidinone

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • 2-Thiazolidinone is dissolved in anhydrous pyridine under an inert atmosphere.

  • The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of methanol.

  • The mixture is concentrated under reduced pressure, and co-evaporated with toluene to remove residual pyridine.

  • The residue is dissolved in dichloromethane and washed successively with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford 3-acetyl-2-thiazolidinone.

III. Functionalization of 3-Acetyl-2-thiazolidinone

The presence of the N-acetyl group activates the methylene protons at the C5 position, making them susceptible to deprotonation and subsequent reaction with electrophiles. A primary example of this is the aldol-type condensation with aromatic aldehydes to introduce a benzylidene moiety at the C5 position.

Protocol 3: Aldol Condensation for the Synthesis of 5-Benzylidene-3-acetyl-2-thiazolidinone

This protocol describes a general procedure for the functionalization of 3-acetyl-2-thiazolidinone via an aldol condensation with an aromatic aldehyde.

Materials:

  • 3-Acetyl-2-thiazolidinone

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Base (e.g., Piperidine, Sodium Ethoxide)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)

  • Ice-cold Water

Procedure:

  • 3-Acetyl-2-thiazolidinone and the aromatic aldehyde are dissolved in a suitable solvent such as ethanol or glacial acetic acid.

  • A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the mixture.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

The following tables summarize the typical yields and key characterization data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-ThiazolidinoneC₃H₅NOS103.1470-8556-58
3-Acetyl-2-thiazolidinoneC₅H₇NO₂S145.1880-9068-70
5-Benzylidene-3-acetyl-2-thiazolidinoneC₁₂H₁₁NO₂S233.2975-85155-157
5-(4-Chlorobenzylidene)-3-acetyl-2-thiazolidinoneC₁₂H₁₀ClNO₂S267.7380-90188-190

Table 1: Physical and Yield Data for Synthesized Thiazolidinone Derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-Thiazolidinone3.35 (t, 2H, CH₂S), 3.80 (t, 2H, CH₂N), 8.50 (br s, 1H, NH)31.5 (CH₂S), 45.0 (CH₂N), 175.0 (C=O)3200 (N-H), 1680 (C=O)
3-Acetyl-2-thiazolidinone2.50 (s, 3H, COCH₃), 3.20 (t, 2H, CH₂S), 4.10 (t, 2H, CH₂N)24.0 (COCH₃), 29.0 (CH₂S), 46.0 (CH₂N), 170.0 (NC=O), 172.0 (C=O)1725, 1690 (C=O)
5-Benzylidene-3-acetyl-2-thiazolidinone2.55 (s, 3H, COCH₃), 4.20 (s, 2H, CH₂S), 7.30-7.50 (m, 5H, Ar-H), 7.80 (s, 1H, =CH)24.2 (COCH₃), 32.0 (CH₂S), 125.0, 128.5, 129.0, 130.0, 134.0 (Ar-C, C=CH), 168.0 (NC=O), 171.0 (C=O)1730, 1695 (C=O), 1610 (C=C)

Table 2: Spectroscopic Data for Synthesized Thiazolidinone Derivatives.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this document.

Synthetic_Pathway_Thiazolidinone ethanolamine Ethanolamine thiazolidinone 2-Thiazolidinone ethanolamine->thiazolidinone KOH, MeOH cs2 CS2 cs2->thiazolidinone

Caption: Synthesis of the 2-thiazolidinone core.

N_Acetylation_Pathway thiazolidinone 2-Thiazolidinone acetyl_thiazolidinone 3-Acetyl-2-thiazolidinone thiazolidinone->acetyl_thiazolidinone Pyridine acetic_anhydride Acetic Anhydride acetic_anhydride->acetyl_thiazolidinone

Caption: N-Acetylation of 2-thiazolidinone.

Functionalization_Pathway acetyl_thiazolidinone 3-Acetyl-2-thiazolidinone functionalized_product 5-Arylidene-3-acetyl- 2-thiazolidinone acetyl_thiazolidinone->functionalized_product Base (e.g., Piperidine) ar_aldehyde Aromatic Aldehyde ar_aldehyde->functionalized_product

Caption: Functionalization via Aldol Condensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis synthesis_start Start Materials synthesis_thiazolidinone Synthesize 2-Thiazolidinone synthesis_start->synthesis_thiazolidinone synthesis_acetylation N-Acetylation synthesis_thiazolidinone->synthesis_acetylation synthesis_functionalization Functionalization synthesis_acetylation->synthesis_functionalization purification Purification (Recrystallization/ Chromatography) synthesis_functionalization->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization

Caption: Overall Experimental Workflow.

Application Notes and Protocols for High-Throughput Screening of 3-Acetyl-2-thiazolidinone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinone derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The 3-acetyl-2-thiazolidinone scaffold, in particular, represents a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) of libraries containing these compounds is a critical step in identifying lead molecules with desired pharmacological properties. These properties can range from anticancer and antimicrobial to anti-inflammatory and neuroprotective activities.[1]

This document provides detailed application notes and protocols for conducting a high-throughput screening campaign of a hypothetical 3-acetyl-2-thiazolidinone library. The primary focus is on the identification of inhibitors of a generic protein kinase, a common target class for which thiazolidinones have shown potential.[3][4][5][6][7] The protocols are designed to be adaptable to various specific kinase targets and laboratory automation platforms.

Data Presentation

Effective HTS campaigns generate large volumes of data. Clear and concise presentation of this data is essential for identifying and prioritizing hits. The following tables provide templates for summarizing quantitative data from primary and secondary screening assays.

Table 1: Primary HTS Data Summary - Single-Point Screening

Compound IDConcentration (µM)Percent Inhibition (%)Z-ScoreHit Classification
Cmpd-001105.2-0.15Inactive
Cmpd-0021085.73.25Hit
Cmpd-0031012.30.45Inactive
...............
Cmpd-N1092.13.80Hit

Z-score is a measure of how many standard deviations a data point is from the mean of the plate. A common threshold for hit selection is a Z-score > 3.[8][9]

Table 2: Secondary Assay Data - Dose-Response and IC50 Determination

Compound IDIC50 (µM)Hill SlopeR² Value
Cmpd-0021.51.10.98
Cmpd-0980.80.90.99
Cmpd-1545.21.30.97
............

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed protocols for a typical HLS campaign targeting a protein kinase. These protocols can be adapted for various assay formats and detection technologies.

Protocol 1: Primary High-Throughput Screening - Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay using fluorescence polarization to identify compounds that displace a fluorescently labeled tracer from the kinase active site.[10][11][12][13][14][15]

Materials:

  • 3-Acetyl-2-thiazolidinone compound library (10 mM in DMSO)

  • Purified protein kinase

  • Fluorescently labeled tracer (ligand for the kinase)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Automated liquid handling system

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Enzyme Addition: Add 2.5 µL of the protein kinase solution (2X final concentration) to each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Tracer Addition: Add 2.5 µL of the fluorescently labeled tracer solution (2X final concentration) to each well.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls. Calculate Z-scores for hit identification.[8][9][16][17]

Protocol 2: Secondary Assay - Dose-Response and IC50 Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency.

Materials:

  • Confirmed hit compounds from the primary screen

  • Same reagents and instrumentation as in Protocol 1

Procedure:

  • Serial Dilution: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

  • Compound Plating: Transfer 50 nL of each dilution to the 384-well assay plates.

  • Assay Performance: Follow steps 2-6 from Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Protocol 3: Cell-Based Assay - Target Engagement

This protocol describes a cell-based assay to confirm that the identified inhibitors can engage the target kinase within a cellular context.[18][19][20]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Hit compounds

  • Lysis buffer

  • Antibodies for detecting phosphorylation of a known kinase substrate (total and phospho-specific)

  • Assay plates (e.g., 96-well cell culture plates)

  • Plate-based immunoassay system (e.g., ELISA or AlphaLISA[21][22][23][24][25][26])

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Detection of Substrate Phosphorylation: Use a plate-based immunoassay to quantify the levels of the phosphorylated substrate of the target kinase.

  • Data Analysis: Normalize the phospho-substrate signal to the total substrate signal or a housekeeping protein. Determine the concentration at which the compound inhibits substrate phosphorylation by 50% (EC50).

Visualizations

Diagrams are crucial for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language).

G cluster_0 High-Throughput Screening Workflow A Compound Library (3-Acetyl-2-thiazolidinone) B Primary HTS (FP Assay) A->B 10 µM single point C Data Analysis (Hit Selection) B->C Z-score > 3 D Hit Confirmation (Dose-Response) C->D Confirmed Hits E Secondary Assays (Cell-Based) D->E Potent Compounds F Lead Optimization E->F Validated Leads

Caption: A generalized workflow for a high-throughput screening campaign.

G cluster_1 Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Target Kinase (Inhibited by 3-acetyl-2-thiazolidinone) Kinase1->Kinase2 Phosphorylates Substrate Substrate (Inactive) Kinase2->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: A simplified diagram of a generic kinase signaling cascade.

References

Application Notes and Protocols: Development of 3-Acetyl-2-Thiazolidinone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential development of 3-acetyl-2-thiazolidinone-based compounds as enzyme inhibitors. While the broader class of thiazolidinones has been extensively studied for diverse biological activities, this document focuses on the specific 3-acetyl-2-thiazolidinone scaffold as a promising starting point for inhibitor design and discovery.

Introduction

Thiazolidinone derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[1] Their versatility as a scaffold has led to the successful development of drugs such as the antidiabetic agent Pioglitazone. The 3-acetyl-2-thiazolidinone core represents a key subtype for which further exploration as enzyme inhibitors is warranted. This document outlines protocols for the synthesis of a 3-acetyl-2-thiazolidinone-based library, screening against relevant enzyme targets, and characterization of their inhibitory potential. Based on the known targets of the broader thiazolidinone class, acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapy, will be used as a primary example for assay development.[2][3]

Data Presentation: Inhibitory Activity of Thiazolidinone Derivatives

The following table summarizes the inhibitory activity of various thiazolidinone derivatives against acetylcholinesterase (AChE), demonstrating the potential of this scaffold. Data for specific 3-acetyl-2-thiazolidinone derivatives would be populated in a similar format upon experimental evaluation.

Compound IDStructureTarget EnzymeIC50 (µM)Reference
TZD-1 5-(4-methoxybenzylidene)thiazolidine-2,4-dioneAChE0.166[4]
TZD-2 Arecoline-4-thiazolidinone derivative (7c)AChE6.62
TZD-3 3-[3-(2-methylpiperidine-1-yl)propyl]-2-(4-methylphenyl)thiazolidin-4-one hydrochlorideAChE- (53% inhibition)[5]
TZD-4 Thiazinan-4-one derivative (6a)AChE (hippocampus)5.20[6]
TZD-5 Thiazinan-4-one derivative (6k)AChE (hippocampus)4.46[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-2-thiazolidinone

This protocol describes the N-acetylation of 2-thiazolidinone to produce the core scaffold for further derivatization.

Materials:

  • 2-Thiazolidinone

  • Acetic anhydride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-thiazolidinone (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-acetyl-2-thiazolidinone.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 3-Acetyl-2-thiazolidinone Derivatives

This protocol outlines a general method for the synthesis of derivatives from the core scaffold, for example, through an Aldol condensation at the C5 position.

Materials:

  • 3-Acetyl-2-thiazolidinone

  • Various aromatic or aliphatic aldehydes

  • Piperidine or another suitable base as a catalyst

  • Ethanol or another suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve 3-acetyl-2-thiazolidinone (1 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

  • Characterize the synthesized derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method for determining acetylcholinesterase inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (3-acetyl-2-thiazolidinone derivatives) dissolved in DMSO

  • Donepezil or Tacrine as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds (or positive control) and 140 µL of phosphate buffer.

  • Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse_pre ACh ACh_vesicle->ACh_synapse_pre Release ACh_synapse ACh ACh_synapse_pre->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor 3-Acetyl-2-thiazolidinone Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the site of action for acetylcholinesterase (AChE) inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Analysis Start 2-Thiazolidinone Core_Synth Synthesis of 3-Acetyl-2-thiazolidinone Start->Core_Synth Deriv_Synth Derivatization Core_Synth->Deriv_Synth Library Compound Library Deriv_Synth->Library Characterization Spectroscopic Analysis (NMR, MS) Library->Characterization Assay Enzyme Inhibition Assay (e.g., AChE) Library->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the development of 3-acetyl-2-thiazolidinone-based enzyme inhibitors.

References

Application Notes and Protocols for 3-Acetyl-2-Thiazolidinone Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-acetyl-2-thiazolidinone derivatives as a promising class of potential anticancer agents. This document includes a summary of their cytotoxic activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Thiazolidinone derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] The 3-acetyl-2-thiazolidinone core, in particular, has been investigated for its potential to inhibit cancer cell growth. These compounds are of interest due to their synthetic accessibility and the tunability of their structure to optimize anticancer activity. This document outlines the current understanding of these derivatives and provides practical protocols for researchers in the field of oncology drug discovery.

Data Presentation: Anticancer Activity of 3-Acetyl-2-Thiazolidinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 3-acetyl-2-thiazolidinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
AM 4 (4-Cl) PC3Human Prostate Cancer46.78 µg/mL
AM 5 (4-Br) PC3Human Prostate Cancer30.52 µg/mL
DarolutamidePC3Human Prostate CancerStandard
R-BicalutamidePC3Human Prostate CancerStandard

Note: Further research is required to expand this dataset with a wider range of 3-acetyl-2-thiazolidinone derivatives and a broader panel of cancer cell lines.

Experimental Protocols

Protocol 1: General Synthesis of 3-Acetyl-2-Aryl-Thiazolidine-4-Carbohydrazide Derivatives

This protocol describes a general method for the synthesis of 3-acetyl-2-aryl-thiazolidine-4-carbohydrazide derivatives.

Materials:

  • Appropriate aromatic aldehyde

  • L-cysteine

  • Thioglycolic acid

  • Acetic anhydride

  • Hydrazine hydrate

  • Methanol

  • Ethanol

  • Glacial acetic acid

  • Sodium acetate

  • Appropriate solvents for reaction and recrystallization (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FT-IR, NMR, Mass Spectrometry)

Procedure:

  • Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid:

    • Dissolve the aromatic aldehyde (1 mmol) and L-cysteine (1 mmol) in a suitable solvent such as methanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold methanol, and dry.

  • Synthesis of 3-Acetyl-2-Aryl-Thiazolidine-4-Carboxylic Acid:

    • Suspend the 2-aryl-thiazolidine-4-carboxylic acid (1 mmol) in acetic anhydride (5 mL).

    • Add a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture at 100°C for 2-3 hours.

    • Pour the reaction mixture into ice-cold water.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent if necessary.

  • Synthesis of 3-Acetyl-2-Aryl-Thiazolidine-4-Carbohydrazide:

    • Dissolve the 3-acetyl-2-aryl-thiazolidine-4-carboxylic acid (1 mmol) in ethanol.

    • Add hydrazine hydrate (2 mmol).

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry.

  • Characterization:

    • Determine the melting point of the final compound.

    • Characterize the structure using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of 3-acetyl-2-thiazolidinone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-Acetyl-2-thiazolidinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-acetyl-2-thiazolidinone derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol 3: Analysis of Apoptosis by Western Blotting

This protocol describes the use of Western blotting to detect the expression of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspases, in cancer cells treated with 3-acetyl-2-thiazolidinone derivatives.

Materials:

  • Cancer cells treated with 3-acetyl-2-thiazolidinone derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cancer cells with the desired concentrations of the 3-acetyl-2-thiazolidinone derivative for a specified time.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Bax, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

    • Quantify the band intensities using densitometry software.

Visualizations

Logical Workflow for Anticancer Drug Discovery

anticancer_drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Western Blot) ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle sar Structure-Activity Relationship (SAR) cell_cycle->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis

Caption: A logical workflow for the discovery and development of novel anticancer agents.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Regulation cluster_execution Execution drug 3-Acetyl-2-Thiazolidinone Derivative bcl2_family Bcl-2 Family Proteins drug->bcl2_family bax Bax (Pro-apoptotic) bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 caspases Caspase Cascade bax->caspases bcl2->caspases caspase9 Caspase-9 caspases->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

experimental_workflow cluster_mtt Cytotoxicity Assay cluster_wb Apoptosis Analysis start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with 3-Acetyl-2- Thiazolidinone Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay protein_extraction Protein Extraction treatment->protein_extraction read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end western_blot Western Blot protein_extraction->western_blot analyze_proteins Analyze Apoptotic Proteins (Bax, Bcl-2, Caspases) western_blot->analyze_proteins analyze_proteins->end

Caption: An experimental workflow for evaluating the anticancer effects of test compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-acetyl-2-thiazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3-acetyl-2-thiazolidinone. The described protocol is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and development settings. This document provides the necessary parameters for chromatographic separation, system suitability, and data analysis.

Introduction

3-acetyl-2-thiazolidinone is a heterocyclic compound of interest in synthetic organic chemistry and pharmaceutical research. Ensuring the purity of such compounds is critical for their intended applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This application note presents a comprehensive RP-HPLC method for the purity assessment of 3-acetyl-2-thiazolidinone.

Experimental Protocol

Materials and Reagents
  • 3-acetyl-2-thiazolidinone reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 3-acetyl-2-thiazolidinone.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm
Run Time 20 minutes
Standard and Sample Preparation

Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-acetyl-2-thiazolidinone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 3-acetyl-2-thiazolidinone sample and prepare it in the same manner as the standard solution.

Data Presentation

The following table presents typical system suitability results and sample purity data obtained using this method.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Retention Time (RT) -~ 8.5 min
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%0.5%
Purity of Test Sample -99.8%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of 3-acetyl-2-thiazolidinone.

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup and Equilibration A->B C System Suitability Injections (Reference Standard) B->C D System Suitability Check (Tailing, Plates, RSD%) C->D D->B Fail E Sample Analysis (Inject Sample Solution) D->E Pass F Data Acquisition E->F G Data Processing and Purity Calculation F->G H Final Report Generation G->H

Caption: Workflow for 3-acetyl-2-thiazolidinone Purity Analysis by HPLC.

Application Note: A Scalable Protocol for the Synthesis of 3-acetyl-2-thiazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-acetyl-2-thiazolidinone is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its structure provides a versatile scaffold for further chemical modifications. This document outlines a detailed, two-step protocol for the scale-up synthesis of 3-acetyl-2-thiazolidinone, beginning with the cyclization of 2-aminoethanol with carbon disulfide to form the 2-thiazolidinone intermediate, followed by N-acetylation. The protocol includes comprehensive experimental procedures, data tables for easy reference, and critical considerations for process scale-up.

Overall Reaction Scheme

The synthesis is a two-step process. First, 2-thiazolidinone is prepared by the reaction of 2-aminoethanol with carbon disulfide in the presence of a base. Second, the intermediate is N-acetylated using acetic anhydride to yield the final product.

G reactant reactant intermediate intermediate product product reagent reagent A 2-Aminoethanol + Carbon Disulfide B 2-Thiazolidinone A->B  Step 1: Cyclization (e.g., NaHCO3, Methanol) C 3-acetyl-2-thiazolidinone B->C  Step 2: N-Acetylation (Acetic Anhydride, Pyridine)

Caption: Two-step synthesis pathway for 3-acetyl-2-thiazolidinone.

Part 1: Scale-Up Synthesis of 2-Thiazolidinone Intermediate

Principle

This step involves the cyclocondensation reaction between 2-aminoethanol and carbon disulfide. The reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently cyclizes upon heating to form the five-membered 2-thiazolidinone ring. Sodium bicarbonate acts as a base to facilitate the initial reaction.

Experimental Protocol

  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet connected to a scrubber (for H₂S), and a dropping funnel.

  • Reagent Charging: Charge the reactor with 2-aminoethanol and methanol. Begin stirring to ensure a homogenous solution.

  • Base Addition: Add sodium bicarbonate to the solution.

  • Substrate Addition: Cool the mixture to 0-5 °C using a chiller. Add carbon disulfide dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, slowly raise the temperature to reflux (approx. 65-70 °C) and maintain for 12-16 hours. Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which should be safely captured in a bleach scrubber.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of cold methanol.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 2-thiazolidinone as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quantitative Data (Part 1)

ParameterValueMolar Eq.Unit
2-Aminoethanol1.001.0kg
Carbon Disulfide1.251.0kg
Sodium Bicarbonate1.381.0kg
Methanol10-L
Reaction Temperature0 °C to Reflux-°C
Reaction Time16-20-hours
Expected Yield 1.4 - 1.6 85-95% kg (%)

Part 2: N-Acetylation of 2-Thiazolidinone

Principle

This step is a standard N-acetylation reaction. The nitrogen atom of the 2-thiazolidinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is used as a catalyst and as a base to neutralize the acetic acid byproduct formed during the reaction.

Experimental Protocol

  • Reactor Setup: Use a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with the dried 2-thiazolidinone from Part 1 and pyridine. Stir until all the solid has dissolved.

  • Acetylation: Cool the solution to 0-5 °C. Add acetic anhydride dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice or into cold water with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 3-acetyl-2-thiazolidinone by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol or ethyl acetate/hexane) to yield a clear liquid or low-melting solid.[1][2]

Quantitative Data (Part 2)

ParameterValueMolar Eq.Unit
2-Thiazolidinone1.001.0kg
Acetic Anhydride1.181.2kg
Pyridine3-L
Reaction Temperature0 °C to 25 °C-°C
Reaction Time4-6-hours
Expected Yield 1.2 - 1.3 88-95% kg (%)

Overall Experimental Workflow

G prep prep step1 step1 workup1 workup1 step2 step2 workup2 workup2 purify purify analysis analysis A Reactor Setup & Reagent Charging (2-Aminoethanol, MeOH, NaHCO3) B Step 1: Cyclization Controlled addition of CS2 at 0-5°C A->B C Reflux Reaction (12-16 hours) B->C D Work-up 1 (Cool, Filter, Concentrate) C->D E Intermediate Isolation (Recrystallization & Drying) D->E F Step 2: N-Acetylation (Dissolve Intermediate in Pyridine) E->F G Add Acetic Anhydride at 0-5°C Stir 4-6h at RT F->G H Work-up 2 (Quench, Extract, Wash) G->H I Final Product Purification (Vacuum Distillation / Recrystallization) H->I J Final Analysis (NMR, IR, Purity) I->J

Caption: Step-by-step workflow for the synthesis of 3-acetyl-2-thiazolidinone.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Light yellow to brown clear liquid.[1][2]
Purity (GC/HPLC) ≥97%[1]
¹H NMR (CDCl₃, δ) ~4.25 (t, 2H, -S-CH₂-), ~3.20 (t, 2H, -N-CH₂-), ~2.50 (s, 3H, -CO-CH₃)
IR (KBr, cm⁻¹) ~1700 (C=O, acetyl), ~1680 (C=O, ring amide)
Storage Store under an inert atmosphere at room temperature.[1][2]

Scale-Up Considerations

  • Thermal Management: Both steps of the synthesis involve exothermic events. The initial reaction of carbon disulfide and the quenching of acetic anhydride require a reactor with efficient cooling capabilities to maintain temperature control and prevent runaway reactions.

  • Reagent Addition: On a large scale, the dropwise addition of carbon disulfide and acetic anhydride must be carefully controlled. A programmable pump is recommended for consistent addition rates.

  • H₂S Gas Scrubbing: The cyclization step produces toxic and flammable hydrogen sulfide gas. An appropriately sized and efficient scrubber system is mandatory for safety and environmental compliance.

  • Mixing: Efficient mechanical stirring is crucial, especially during the formation of slurries (Part 1) and during the quenching and extraction phases (Part 2), to ensure homogeneity and maximize reaction rates and yields.

  • Material Handling: Carbon disulfide is highly flammable and toxic. Acetic anhydride and pyridine are corrosive. All material transfers should be conducted in a well-ventilated area using closed systems where possible.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood or appropriate chemical processing bay. Personnel must wear suitable personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

ReagentKey Hazards
Carbon Disulfide Extremely flammable, toxic by inhalation and skin contact, reproductive toxin.
2-Aminoethanol Corrosive, harmful if swallowed or inhaled, causes severe skin and eye damage.
Acetic Anhydride Corrosive, causes severe burns, flammable, harmful if swallowed or inhaled.
Pyridine Flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin.
Hydrogen Sulfide (byproduct) Acutely toxic, extremely flammable gas, causes respiratory paralysis.

References

Troubleshooting & Optimization

Technical Support Center: 3-Acetyl-2-thiazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-acetyl-2-thiazolidinone. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-acetyl-2-thiazolidinone?

A1: The most prevalent method is the N-acetylation of 2-thiazolidinone using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the acidic byproduct generated during the reaction.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this N-acetylation reaction can often be attributed to several factors:

  • Purity of Reagents: Ensure that the starting 2-thiazolidinone is pure and dry. The acetylating agent should be fresh, and the solvent should be anhydrous.

  • Base Stoichiometry: An insufficient amount of base can lead to the protonation of the starting material by the acidic byproduct, reducing its nucleophilicity and stalling the reaction.

  • Reaction Temperature: The reaction may require specific temperature control. Running the reaction at too low a temperature can make it sluggish, while excessively high temperatures might promote side reactions or product decomposition.

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the acetylating agent and potentially the product, leading to lower yields.

Q3: I am observing an unexpected side product in my NMR spectrum. What could it be?

A3: A common side product is the unreacted starting material, 2-thiazolidinone. If the reaction is not driven to completion, you will see a mixture of starting material and product. Another possibility is the formation of diacetylated byproducts or degradation products if the reaction conditions are too harsh. If water is present, you may also see acetic acid as a byproduct.

Q4: What is the best way to purify the final product, 3-acetyl-2-thiazolidinone?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly effective for separating the product from unreacted starting materials and other impurities. Recrystallization can also be an effective method if a suitable solvent is identified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive acetylating agent (hydrolyzed).2. Insufficient base.3. Reaction temperature is too low.4. Poor quality of starting material.1. Use a fresh bottle of acetic anhydride or acetyl chloride.2. Use at least 1.1 equivalents of base (e.g., triethylamine).3. Gradually increase the reaction temperature and monitor by TLC.4. Purify the 2-thiazolidinone starting material before the reaction.
Multiple Spots on TLC Plate 1. Incomplete reaction.2. Formation of side products due to high temperature.3. Presence of moisture leading to hydrolysis.1. Increase the reaction time or add a slight excess of the acetylating agent.2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty in Product Isolation/Purification 1. Product is co-eluting with impurities during chromatography.2. Oily product that is difficult to crystallize.1. Adjust the solvent polarity for column chromatography (e.g., try different ratios of ethyl acetate/hexane).2. Attempt purification via vacuum distillation if the product is thermally stable, or try different solvents for recrystallization.
Product Decomposes During Workup 1. Product is unstable to aqueous acidic or basic conditions.1. Use a mild workup procedure. Wash the organic layer with a saturated solution of sodium bicarbonate (to neutralize acid) and then with brine.2. Avoid strong acids or bases during extraction.

Experimental Protocols

Protocol 1: N-acetylation of 2-thiazolidinone with Acetic Anhydride

This protocol provides a general procedure for the synthesis of 3-acetyl-2-thiazolidinone.

Materials:

  • 2-thiazolidinone

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-thiazolidinone (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Add acetic anhydride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes illustrative data for optimizing the yield of 3-acetyl-2-thiazolidinone. Note: This data is hypothetical and for illustrative purposes.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (1.1)DCM0 to RT475
2Triethylamine (1.1)THF0 to RT468
3Pyridine (1.1)DCM0 to RT470
4Triethylamine (1.5)DCM0 to RT485
5Triethylamine (1.1)DCMRT280
6Triethylamine (1.1)DCM50165 (decomposition observed)

Visualizations

Experimental Workflow

experimental_workflow start Start: Dissolve 2-thiazolidinone in anhydrous DCM add_base Add Triethylamine (1.2 eq) at 0 °C start->add_base add_acetylating_agent Add Acetic Anhydride (1.1 eq) dropwise at 0 °C add_base->add_acetylating_agent react Stir at Room Temperature (Monitor by TLC) add_acetylating_agent->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node End: Pure 3-acetyl-2-thiazolidinone purify->end_node

Caption: General workflow for the synthesis of 3-acetyl-2-thiazolidinone.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield Observed check_reagents Are reagents pure and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_conditions Are reaction conditions optimal? (Base, Temp, Time) yes_reagents->check_conditions purify_reagents Purify starting material and use fresh reagents. no_reagents->purify_reagents final_solution Yield Improved purify_reagents->final_solution yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_workup Is product lost during workup? yes_conditions->check_workup optimize_conditions Optimize stoichiometry and temperature as per data table. no_conditions->optimize_conditions optimize_conditions->final_solution yes_workup Yes check_workup->yes_workup no_workup No check_workup->no_workup modify_workup Use milder workup conditions. Avoid strong acids/bases. yes_workup->modify_workup modify_workup->final_solution

Caption: Decision tree for troubleshooting low yield issues.

Potential Side Reaction Pathway

side_reaction product 3-Acetyl-2-thiazolidinone (Desired Product) hydrolysis Hydrolysis product->hydrolysis water H₂O (Moisture Contamination) water->hydrolysis starting_material 2-Thiazolidinone hydrolysis->starting_material Reverts to SM acetic_acid Acetic Acid hydrolysis->acetic_acid Byproduct

Caption: Hydrolysis of the product as a potential side reaction.

Technical Support Center: Purification of 3-Acetyl-2-thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-acetyl-2-thiazolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-acetyl-2-thiazolidinone derivatives?

A1: The most frequently employed purification techniques for 3-acetyl-2-thiazolidinone derivatives are recrystallization and column chromatography. Recrystallization is often attempted first, using solvents such as ethanol, acetone, or mixtures containing water.[1][2][3] For challenging separations or to remove closely related impurities, silica gel column chromatography is a common and effective method.[4][5]

Q2: I am getting a low yield after recrystallization. What are the possible causes and how can I improve it?

A2: Low recovery is a frequent issue in recrystallization.[1][6] Several factors can contribute to this:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for poor yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[2][6]

  • Premature Crystallization: If the solution cools too quickly, crystals can form rapidly, trapping impurities and leading to a lower yield of pure product.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

To improve your yield, refer to the troubleshooting guide below.

Q3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the compound separates from the solution as a liquid rather than a solid upon cooling.[2][6] This is often due to the melting point of the compound being lower than the boiling point of the solvent or the presence of significant impurities that lower the melting point.[6] To address this, you can try the following:

  • Increase the volume of the solvent.

  • Use a lower-boiling point solvent.

  • Attempt a slower cooling process.

  • Purify the crude product by column chromatography before recrystallization to remove impurities.[7]

Q4: How can I remove colored impurities from my final product?

A4: Colored impurities can often be removed by treating the solution with activated charcoal before the hot filtration step in recrystallization. However, be aware that activated charcoal can also adsorb your desired product, potentially reducing the yield. Use it sparingly. An alternative is to use column chromatography, which can be very effective at separating colored compounds.

Q5: What are some common impurities I might encounter in the synthesis of 3-acetyl-2-thiazolidinone derivatives?

A5: Common impurities can include unreacted starting materials (e.g., the parent 2-thiazolidinone, acetylating agent) and by-products from side reactions. The specific impurities will depend on the synthetic route. For instance, in syntheses involving the reaction of an amine, an aldehyde, and a mercapto-acid, unreacted starting materials are common impurities.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) can help identify the presence of starting materials and by-products.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of 3-acetyl-2-thiazolidinone derivatives.

ProblemPossible Cause(s)Suggested Solution(s)
Low Crystal Yield - Too much solvent used.- Crystals filtered before crystallization was complete.- Compound is significantly soluble in the cold solvent.- Reduce the volume of the solvent by evaporation and re-cool.[2]- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Test a different recrystallization solvent.
Product "Oils Out" - Melting point of the product is lower than the solvent's boiling point.- High concentration of impurities.[6]- Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.[2]- Use a solvent with a lower boiling point.- Purify the crude product by column chromatography first.
No Crystals Form - Solution is not supersaturated.- Supersaturation has occurred without nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.[1]- Add a seed crystal of the pure compound.[1]
Crystals are Colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and filter before cooling.- Purify by column chromatography.

Experimental Workflow for Troubleshooting Recrystallization

G cluster_start Start: Crude Product cluster_recrystallization Recrystallization cluster_troubleshooting Troubleshooting cluster_end End: Pure Product start Crude 3-acetyl-2-thiazolidinone derivative dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath oiling_out Problem: Oiling Out cool->oiling_out filter Filter crystals ice_bath->filter no_crystals Problem: No Crystals ice_bath->no_crystals dry Dry crystals filter->dry low_yield Problem: Low Yield filter->low_yield colored Problem: Colored Crystals dry->colored end Pure Product dry->end Successful solution_ly Reduce solvent volume and re-cool low_yield->solution_ly solution_oo Add more solvent, cool slower, or change solvent oiling_out->solution_oo solution_nc Evaporate solvent or induce crystallization no_crystals->solution_nc solution_c Use activated charcoal or column chromatography colored->solution_c solution_ly->dissolve Retry solution_oo->dissolve Retry solution_nc->cool Retry solution_c->start Repurify G start Start: Crude Product recrystallization_attempt Attempt Recrystallization start->recrystallization_attempt is_pure Is the product pure (TLC, m.p.)? recrystallization_attempt->is_pure end End: Pure Product is_pure->end Yes oiling_out Does it 'oil out' or remain impure? is_pure->oiling_out No column_chromatography Perform Column Chromatography column_chromatography->end oiling_out->column_chromatography Yes

References

Technical Support Center: Optimizing Reaction Conditions for 3-Acetyl-thiazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetyl-thiazolidinone. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-acetyl-thiazolidinone, which is typically a two-step process: (1) the formation of a thiazolidin-4-one core, followed by (2) N-acetylation.

Issue 1: Low or No Yield of the Thiazolidin-4-one Intermediate

  • Question: I am not getting any product, or the yield of my 2-substituted-thiazolidin-4-one is very low. What are the possible causes and solutions?

  • Answer: Low or no yield in the initial cyclocondensation reaction is a common issue. Here are several factors to investigate:

    • Purity of Reagents: Ensure that the amine, aldehyde, and thioglycolic acid are of high purity. Impurities can interfere with the reaction.

    • Reaction Conditions: The reaction is sensitive to temperature and solvent.[1][2] Overheating can lead to side reactions, while a temperature that is too low will result in a sluggish or incomplete reaction. The choice of solvent is also critical; while some syntheses can be performed under solvent-free conditions, others may require a solvent like toluene or DMF to facilitate the azeotropic removal of water.[2][3]

    • Inefficient Water Removal: The formation of the thiazolidin-4-one ring from the intermediate imine is a cyclization-condensation reaction that releases a molecule of water.[2] If this water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the reactants, leading to low product yield. The use of a Dean-Stark apparatus when reacting in a solvent like toluene is highly recommended to drive the reaction forward.

    • Catalyst Issues: While many syntheses proceed without a catalyst, some protocols utilize a catalyst such as zinc chloride (ZnCl₂) or an acid catalyst to facilitate the reaction.[2] Ensure the catalyst is active and used in the correct amount.

Issue 2: Difficulty in N-Acetylation of the Thiazolidin-4-one Intermediate

  • Question: The N-acetylation of my thiazolidin-4-one intermediate is not proceeding, or the yield is poor. What should I check?

  • Answer: Incomplete N-acetylation can be due to several factors:

    • Purity of the Intermediate: The thiazolidin-4-one intermediate must be pure and dry. Any residual acidic or basic impurities from the previous step can interfere with the acetylation reaction.

    • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent for this purpose.[4][5][6] Acetyl chloride can also be used but may be too reactive and lead to side products.

    • Reaction Conditions: The acetylation is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acetic acid byproduct and drive the reaction to completion.[4][6] The reaction temperature should be carefully controlled; it is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

    • Steric Hindrance: If the substituent at the 2-position of the thiazolidin-4-one ring is particularly bulky, it may sterically hinder the approach of the acetylating agent to the nitrogen atom. In such cases, a longer reaction time, a higher temperature, or a more potent acetylating agent might be necessary.

Issue 3: Presence of Impurities and Difficulty in Purification

  • Question: My final 3-acetyl-thiazolidinone product is impure, and I am having trouble purifying it. What are the likely impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials, the unacetylated thiazolidin-4-one intermediate, and side products from the reaction.

    • Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual amine, aldehyde, or thioglycolic acid. These can often be removed by washing the crude product with a dilute acid or base solution, followed by a water wash.

    • Unacetylated Intermediate: The presence of the starting thiazolidin-4-one is a common impurity if the acetylation is incomplete. Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography.

    • Side Products: Potential side reactions include the formation of dithianes from thioglycolic acid or self-condensation products of the aldehyde. Careful control of reaction conditions can minimize these. Purification via column chromatography is usually effective in removing such side products. A typical purification procedure involves filtering the crude product and recrystallizing it from a suitable solvent like ethanol or dichloromethane.[5]

Frequently Asked Questions (FAQs)

  • Question 1: What is the general mechanism for the synthesis of the thiazolidin-4-one ring?

    • Answer: The most common pathway for the synthesis of 2,3-disubstituted-thiazolidin-4-ones is a one-pot, three-component reaction. The reaction proceeds through the initial formation of an imine (Schiff base) from the condensation of an amine and an aldehyde. This is followed by the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, and subsequent intramolecular cyclization with the elimination of a water molecule to form the thiazolidin-4-one ring.[2]

  • Question 2: How do I choose the right solvent for the thiazolidin-4-one synthesis?

    • Answer: The choice of solvent can significantly impact the reaction yield. Non-polar aprotic solvents like toluene are often preferred as they allow for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion. Polar aprotic solvents like DMF can also be used.[2] Some modern, environmentally friendly protocols also describe solvent-free conditions.[1] The optimal solvent should be determined based on the specific substrates being used.

  • Question 3: What are the best conditions for the N-acetylation step?

    • Answer: A common and effective method for the N-acetylation of the thiazolidin-4-one intermediate is to use acetic anhydride in the presence of a base like triethylamine or pyridine.[4][6] The reaction is typically performed at a controlled temperature, often starting at 0 °C and then warming to room temperature, to manage the exothermic nature of the reaction and prevent side product formation.

  • Question 4: How can I monitor the progress of my reactions?

    • Answer: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of both the thiazolidin-4-one formation and the N-acetylation reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

  • Question 5: What are some common characterization techniques for the final 3-acetyl-thiazolidinone product?

    • Answer: The structure of the synthesized 3-acetyl-thiazolidinone can be confirmed using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy will show characteristic peaks for the amide and ketone carbonyl groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the chemical structure and the connectivity of the atoms. Mass spectrometry (MS) can be used to confirm the molecular weight of the product.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2,3-Disubstituted-Thiazolidin-4-ones

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneTolueneReflux5Moderate to Good[7]
ZnCl₂DMFReflux6-8Not specified[2]
NoneSolvent-freeNot specifiedNot specifiedGood[1]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aryl-thiazolidin-4-one Intermediate

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the aromatic aldehyde (1 equivalent) and the primary amine (1 equivalent) in toluene.

  • Reaction Initiation: Add thioglycolic acid (1.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aryl-thiazolidin-4-one.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: N-Acetylation of a 2-Aryl-thiazolidin-4-one

  • Reactant Preparation: Dissolve the purified 2-aryl-thiazolidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetyl-2-aryl-thiazolidin-4-one.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Mechanism cluster_imine Step 1: Imine Formation cluster_cyclization Step 2: Cyclization Amine R1-NH2 (Amine) Imine R1-N=CH-R2 (Imine Intermediate) Amine->Imine Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine Thiazolidinone 2-R2-3-R1-Thiazolidin-4-one Imine->Thiazolidinone Water H2O Imine->Water - H2O TGA HS-CH2-COOH (Thioglycolic Acid) TGA->Thiazolidinone Thiazolidinone->Water Experimental_Workflow Start Start Step1 Step 1: Thiazolidin-4-one Synthesis (Amine + Aldehyde + Thioglycolic Acid) Start->Step1 Purify1 Purification of Intermediate (Recrystallization) Step1->Purify1 Step2 Step 2: N-Acetylation (Thiazolidin-4-one + Acetic Anhydride) Purify1->Step2 Purify2 Final Purification (Column Chromatography) Step2->Purify2 Characterize Characterization (NMR, IR, MS) Purify2->Characterize End End Product Characterize->End Troubleshooting_Tree Problem Low Yield or Reaction Failure Check_Purity Check Purity of Starting Materials Problem->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions Verify Reaction Conditions (Temp, Solvent) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Water_Removal Ensure Efficient Water Removal Water_Removed Water Removed? Check_Water_Removal->Water_Removed Check_Acetylation Troubleshoot N-Acetylation Step Acetylation_Problem Issue with N-Acetylation? Check_Acetylation->Acetylation_Problem Purity_OK->Check_Conditions Yes Solution_Purity Solution: Purify/Replace Reagents Purity_OK->Solution_Purity No Conditions_OK->Check_Water_Removal Yes Solution_Conditions Solution: Optimize Temp/Solvent Conditions_OK->Solution_Conditions No Water_Removed->Check_Acetylation Yes Solution_Water Solution: Use Dean-Stark/Drying Agent Water_Removed->Solution_Water No Solution_Acetylation Solution: Check Base, Acetylating Agent, Purity of Intermediate Acetylation_Problem->Solution_Acetylation Yes

References

"troubleshooting 3-acetyl-2-thiazolidinone instability"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with 3-acetyl-2-thiazolidinone. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides and FAQs

FAQ 1: My 3-acetyl-2-thiazolidinone sample shows a new, more polar spot on TLC/LC-MS after storage or during a reaction. What is happening?

Answer: This observation strongly suggests the degradation of 3-acetyl-2-thiazolidinone, likely through the hydrolysis of the N-acetyl group. The primary degradation product is expected to be 2-thiazolidinone, which is more polar due to the presence of the N-H bond.

Potential Causes:

  • Presence of Water: Trace amounts of water in your solvents or reagents can lead to hydrolysis.

  • Basic or Acidic Conditions: The hydrolysis of the amide bond in 3-acetyl-2-thiazolidinone is susceptible to catalysis under both acidic and basic conditions.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using anhydrous solvents. If necessary, distill your solvents over an appropriate drying agent.

  • pH Control: If your reaction conditions are not pH-sensitive, consider running the experiment under neutral conditions. If acidic or basic conditions are required, minimize the reaction time and temperature.

  • Temperature Control: Perform your experiments at the lowest effective temperature. If the compound is being stored, keep it in a cool, dry place. For long-term storage, consider refrigeration or freezing in an inert atmosphere.

  • Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from initiating hydrolysis.

FAQ 2: I am seeing a loss of my starting material, 3-acetyl-2-thiazolidinone, but I don't observe a clear degradation product. What could be the issue?

Answer: While hydrolysis to 2-thiazolidinone is the most probable degradation pathway, other possibilities exist. The thiazolidinone ring itself can be susceptible to cleavage under certain conditions, leading to more complex product mixtures that may be difficult to detect or identify.

Potential Degradation Pathways:

  • N-S Acyl Shift: It is possible for the acetyl group to migrate from the nitrogen to the sulfur atom, followed by ring-opening. This type of rearrangement has been observed in related N-acetyl-thio compounds.

  • Ring Opening: Under strongly basic or acidic conditions, the thiazolidinone ring can undergo hydrolysis, leading to the formation of N-acetylcysteamine or its derivatives.

Troubleshooting Workflow:

G start Instability Observed (Loss of Starting Material) check_hydrolysis Analyze for 2-Thiazolidinone (LC-MS, NMR) start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed Present hydrolysis_not_confirmed Hydrolysis Not Confirmed check_hydrolysis->hydrolysis_not_confirmed Absent troubleshoot_hydrolysis Implement Hydrolysis Troubleshooting Steps (Dry Solvents, pH control, etc.) hydrolysis_confirmed->troubleshoot_hydrolysis investigate_other Investigate Alternative Degradation Pathways hydrolysis_not_confirmed->investigate_other nmr_analysis Perform Detailed NMR Analysis (Look for N-S acyl shift or ring-opening products) investigate_other->nmr_analysis lcms_analysis Use Broader LC-MS Methods (Different columns/gradients to find other products) investigate_other->lcms_analysis

Caption: Troubleshooting logic for 3-acetyl-2-thiazolidinone instability.

FAQ 3: How can I monitor the stability of my 3-acetyl-2-thiazolidinone sample over time?

Answer: A stability study can be performed using chromatographic or spectroscopic methods to quantify the amount of 3-acetyl-2-thiazolidinone and its primary degradation product, 2-thiazolidinone, over a set period under specific conditions (e.g., different temperatures, pH values, or in various solvents).

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and quantitative method for monitoring the disappearance of the starting material and the appearance of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the degradation by observing the disappearance of the acetyl protons of the starting material and the appearance of new signals corresponding to the degradation products.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring 3-acetyl-2-thiazolidinone Stability

This protocol outlines a general method that can be adapted to your specific equipment and experimental needs.

Objective: To quantify the concentration of 3-acetyl-2-thiazolidinone and 2-thiazolidinone over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • Reference standards for 3-acetyl-2-thiazolidinone and 2-thiazolidinone

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of ACN and water. A common starting point is a gradient elution from 10% ACN to 90% ACN over 15-20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Standard Preparation: Prepare stock solutions of 3-acetyl-2-thiazolidinone and 2-thiazolidinone in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of your sample and dilute it to a concentration within the range of your calibration curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength (a starting wavelength of 210 nm is recommended for the amide chromophore, but should be optimized).

    • Inject the standards and samples.

  • Data Analysis:

    • Generate a calibration curve for both 3-acetyl-2-thiazolidinone and 2-thiazolidinone by plotting peak area versus concentration.

    • Determine the concentration of each compound in your samples at each time point using the calibration curves.

Protocol 2: ¹H NMR Spectroscopy for In-situ Monitoring of Degradation

Objective: To qualitatively and semi-quantitatively monitor the degradation of 3-acetyl-2-thiazolidinone in solution.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O)

  • Internal standard (optional, for quantification, e.g., dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve a known amount of 3-acetyl-2-thiazolidinone in the chosen deuterated solvent in an NMR tube. If desired, add a known amount of an internal standard.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample immediately after preparation.

  • Incubation: Store the NMR tube under the desired experimental conditions (e.g., at a specific temperature).

  • Time-course Spectra: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Identify the characteristic signals for 3-acetyl-2-thiazolidinone (specifically the acetyl methyl protons) and 2-thiazolidinone (the N-H proton and changes in the chemical shifts of the ring protons).

    • Monitor the decrease in the integral of the acetyl protons of the starting material and the increase in the integrals of the signals corresponding to the degradation product.

    • If an internal standard is used, the concentration of the species can be calculated relative to the integral of the standard.

Data Presentation

Table 1: Illustrative Stability of 3-acetyl-2-thiazolidinone in Different Solvents at Room Temperature
SolventTime (hours)3-acetyl-2-thiazolidinone (%)2-thiazolidinone (%)
Acetonitrile (anhydrous)01000
24991
48982
Methanol01000
24955
489010
Water01000
248020
486535

This is illustrative data and actual results may vary.

Table 2: Illustrative Effect of pH on the Half-life of 3-acetyl-2-thiazolidinone at 25°C
pHHalf-life (hours)
372
5120
796
948
1112

This is illustrative data and actual results may vary.

Visualizations

Signaling Pathway of Hydrolysis

G cluster_0 Hydrolysis Pathway 3-acetyl-2-thiazolidinone 3-acetyl-2-thiazolidinone 2-thiazolidinone 2-thiazolidinone 3-acetyl-2-thiazolidinone->2-thiazolidinone + H2O Acetic Acid Acetic Acid 3-acetyl-2-thiazolidinone->Acetic Acid + H2O

Caption: Primary hydrolysis pathway of 3-acetyl-2-thiazolidinone.

Experimental Workflow for Stability Assessment

G start Prepare Sample of 3-acetyl-2-thiazolidinone conditions Expose to Experimental Conditions (Solvent, pH, Temperature) start->conditions sampling Take Aliquots at Defined Time Points conditions->sampling analysis Analyze by HPLC-UV or NMR sampling->analysis quantification Quantify Starting Material and Degradation Products analysis->quantification data_analysis Determine Rate of Degradation and Half-life quantification->data_analysis end Stability Profile Established data_analysis->end

Caption: Workflow for assessing the stability of 3-acetyl-2-thiazolidinone.

Technical Support Center: Deacetylation of 3-Acetyl-2-thiazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the deacetylation of 3-acetyl-2-thiazolidinone under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the acidic deacetylation of 3-acetyl-2-thiazolidinone?

The acidic deacetylation of 3-acetyl-2-thiazolidinone is a classic example of an acid-catalyzed amide hydrolysis. The reaction involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, the C-N bond is cleaved, releasing acetic acid and the protonated 2-thiazolidinone. The final deprotonation step yields the desired 2-thiazolidinone product.

Q2: How stable is the 2-thiazolidinone ring under acidic conditions?

The 2-thiazolidinone ring is generally considered stable under moderately acidic conditions, especially at room temperature. However, prolonged exposure to harsh acidic conditions (e.g., high concentrations of strong acids and elevated temperatures) can potentially lead to ring-opening or other side reactions. It is crucial to monitor the reaction progress to avoid degradation of the desired product.

Q3: What are the expected products of this reaction?

The primary products of the successful deacetylation of 3-acetyl-2-thiazolidinone are 2-thiazolidinone and acetic acid.

Q4: How can I monitor the progress of the reaction?

The progress of the deacetylation can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (3-acetyl-2-thiazolidinone) and the product (2-thiazolidinone). The product, being more polar due to the N-H bond, will have a lower Rf value than the starting material. 1H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the acetyl protons of the starting material and the appearance of the N-H proton of the product.[2]

Experimental Protocol and Data

Detailed Experimental Protocol: Acidic Deacetylation of 3-Acetyl-2-thiazolidinone

This protocol is a representative procedure based on general principles of amide hydrolysis. Optimization may be required for specific experimental setups.

Materials:

  • 3-acetyl-2-thiazolidinone

  • Hydrochloric acid (HCl), concentrated (37%) or other concentrations as required

  • Methanol (or other suitable solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetyl-2-thiazolidinone (1 equivalent) in methanol (e.g., 10 mL per gram of starting material).

  • Addition of Acid: To the stirred solution, add hydrochloric acid (e.g., 3-6 M)[2]. The exact concentration and volume should be determined based on the desired reaction rate and scale.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and monitor the progress by TLC.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-thiazolidinone by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Quantitative Data Summary

The following table provides a summary of plausible experimental conditions and expected outcomes based on the deacetylation of similar N-acetyl compounds.[2][3] Actual results may vary and require optimization.

ParameterCondition 1Condition 2Condition 3
Acid Hydrochloric AcidSulfuric AcidTrifluoroacetic Acid
Concentration 3 M2 M50% in H₂O
Solvent MethanolDioxaneAcetonitrile/Water
Temperature Reflux (65°C)80°CRoom Temperature
Reaction Time 4-8 hours6-12 hours12-24 hours
Typical Yield 75-85%70-80%65-75%

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid concentration or amount.2. Reaction time is too short.3. Reaction temperature is too low.1. Increase the concentration of the acid or add more equivalents.2. Extend the reaction time and continue monitoring by TLC.3. Increase the reaction temperature, ensuring it does not lead to degradation.
Low Yield 1. Product degradation due to harsh conditions (prolonged heating, high acid concentration).2. Inefficient extraction during workup.3. Loss of product during purification.1. Use a lower concentration of acid or a milder acid. Reduce the reaction temperature and monitor closely to stop the reaction once the starting material is consumed.2. Ensure complete neutralization before extraction. Use a larger volume of extraction solvent and perform multiple extractions.3. Use a less polar solvent system for chromatography to minimize streaking. Ensure the product is fully eluted from the column.
Formation of Side Products (e.g., from ring opening) 1. Excessively harsh acidic conditions.2. Presence of water at high temperatures for extended periods can promote hydrolysis of the thioether linkage.1. Employ milder acidic conditions (lower concentration, weaker acid).2. Minimize the amount of water in the reaction if possible, or reduce the reaction time.
Difficulty in Product Isolation/Purification 1. The product (2-thiazolidinone) is polar and may have some water solubility.2. Incomplete neutralization leading to the protonated product remaining in the aqueous layer.1. After neutralization, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency.2. Carefully monitor the pH during neutralization to ensure it is at least 7.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-acetyl-2-thiazolidinone in Methanol add_acid Add Hydrochloric Acid (3-6 M) start->add_acid reflux Heat to Reflux (65-70°C) add_acid->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize concentrate_solvent Remove Methanol neutralize->concentrate_solvent extract Extract with DCM/EtOAc concentrate_solvent->extract dry Dry Organic Layer extract->dry concentrate_product Concentrate dry->concentrate_product chromatography Silica Gel Column Chromatography concentrate_product->chromatography product Pure 2-Thiazolidinone chromatography->product

Caption: Experimental workflow for the acidic deacetylation of 3-acetyl-2-thiazolidinone.

Troubleshooting_Guide cluster_incomplete Incomplete Reaction cluster_low_yield Low Yield cluster_side_products Side Products start Experimental Issue Observed cause_incomplete Insufficient Acid/Time/Temp start->cause_incomplete TLC shows starting material cause_low_yield Degradation / Extraction Loss start->cause_low_yield Low mass of crude/pure product cause_side_products Harsh Conditions / Ring Opening start->cause_side_products Unexpected spots on TLC / NMR impurities solution_incomplete Increase Acid Conc./Time/Temp cause_incomplete->solution_incomplete solution_low_yield Milder Conditions / Better Extraction cause_low_yield->solution_low_yield solution_side_products Use Milder Acid / Lower Temp cause_side_products->solution_side_products

Caption: Troubleshooting logic for deacetylation of 3-acetyl-2-thiazolidinone.

References

Technical Support Center: Enhancing the Solubility of 3-Acetyl-2-Thiazolidinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of 3-acetyl-2-thiazolidinone analogs.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Compound Precipitates Out of Solution During Biological Assays

Question: My 3-acetyl-2-thiazolidinone analog, initially dissolved in DMSO, precipitates when I add it to the aqueous assay buffer. How can I prevent this and get reliable data?

Answer: Precipitation in aqueous buffers is a common problem for poorly soluble compounds and can lead to inaccurate results in biological assays.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Determine the Kinetic Solubility Limit: Before proceeding with assays, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer.[3][4] This will define the maximum concentration you can test without precipitation.

  • Optimize DMSO Concentration: While DMSO is a powerful solvent, its concentration in the final assay medium should be minimized, as it can be toxic to cells and interfere with assays.[1][5] Typically, a final DMSO concentration of <1% is recommended, with <0.1% being ideal for sensitive cell-based assays.[5]

  • Modify the Dilution Protocol: Instead of a single large dilution, use a serial dilution method. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.

  • Consider Formulation Strategies: If the compound's intrinsic solubility is too low for the desired assay concentration, you will need to employ a solubility enhancement technique. Common strategies include using co-solvents, cyclodextrins, or pH modification.[6][]

Issue 2: Inconsistent Results in Solubility Assays

Question: I am getting variable results from my shake-flask solubility experiments. What could be the cause?

Answer: Inconsistent data in thermodynamic solubility assays often points to experimental variables that are not fully controlled. Key factors to check include:

  • Equilibration Time: Ensure the shake-flask method allows sufficient time for the solution to reach equilibrium. This can take anywhere from 24 to 72 hours.[4]

  • Solid State of the Compound: The particle size and crystalline form of the solid compound can influence the rate of dissolution and apparent solubility.[8][9] Using a consistent batch and form of the compound is critical.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

  • pH of the Medium: The pH of the aqueous buffer must be precisely controlled and measured, as small variations can significantly impact the solubility of ionizable compounds like some thiazolidinone analogs.[][10]

  • Purity of the Compound: Impurities can affect solubility measurements. Ensure you are using a compound of high purity.

Frequently Asked Questions (FAQs)

Solubility Enhancement Strategies

Question: What are the primary methods to enhance the aqueous solubility of a novel 3-acetyl-2-thiazolidinone analog?

Answer: Several effective strategies can be employed, broadly categorized as physical and chemical modifications.[11]

  • Co-solvency: This involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of a non-polar drug.[][12][13] Common co-solvents include PEG 400, propylene glycol, and ethanol.[6][]

  • pH Adjustment: For compounds with ionizable groups (acidic or basic), adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt in situ.[][10][14]

  • Salt Formation: Creating a salt of a weakly acidic or basic drug is a highly effective method to increase both solubility and dissolution rate.[10][15][16] The choice of the counterion is critical.[16][17]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their solubility in water.[18][19][20] β-cyclodextrin is commonly used for this purpose with thiazolidinone derivatives.[18][19][21][22]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a molecular level.[9][23] This can enhance the dissolution rate and apparent solubility.

Experimental Protocols & Data

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol is used to determine the concentration at which a compound begins to precipitate from an aqueous buffer when diluted from a DMSO stock solution.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the 3-acetyl-2-thiazolidinone analog in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous assay buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a short period (e.g., 2 hours) at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Protocol 2: Preparation of a β-Cyclodextrin Inclusion Complex

This protocol describes the co-precipitation method for forming an inclusion complex to enhance solubility.[18][20]

Methodology:

  • Prepare Solutions:

    • Dissolve the 3-acetyl-2-thiazolidinone analog in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated solution.

    • Prepare a saturated or near-saturated aqueous solution of β-cyclodextrin.

  • Mixing: Add the drug solution drop-wise to the stirred β-cyclodextrin solution. A 1:1 molar ratio is often targeted initially.[20][22]

  • Stirring/Equilibration: Stir the resulting mixture continuously at room temperature for 24-48 hours to allow for complex formation.[18][20]

  • Isolation:

    • If a precipitate forms, it is the inclusion complex. Filter the precipitate, wash it with a small amount of cold water, and dry it under vacuum.

    • If no precipitate forms, the complex may be in solution. The solid complex can often be obtained by cooling the solution or by lyophilization (freeze-drying).

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FT-IR, or NMR spectroscopy. Changes in physical properties, like melting point, also indicate complex formation.[18][19]

Data Presentation: Solubility Enhancement Comparison

The following table summarizes hypothetical data illustrating the impact of different solubilization techniques on a model 3-acetyl-2-thiazolidinone analog ("Compound X").

Method Solvent System Solubility (µg/mL) Fold Increase
Baseline Phosphate-Buffered Saline (PBS), pH 7.40.81.0
Co-solvency PBS with 5% PEG 40012.515.6
pH Adjustment Glycine-HCl Buffer, pH 3.025.331.6
Salt Formation Sodium Salt of Compound X in Water150.7188.4
Inclusion Complex 1:1 Complex with HP-β-CD in Water95.2119.0

Visualizations

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical workflow for addressing solubility issues encountered during experiments.

G cluster_0 Solubility Troubleshooting Workflow A Poor Aqueous Solubility Identified B Determine Kinetic Solubility A->B C Is Solubility Sufficient for Assay? B->C D Proceed with Experiment C->D Yes E Select Enhancement Strategy C->E No F Co-solvents (e.g., PEG, PG) E->F G pH Modification (for ionizable compounds) E->G H Cyclodextrin Complexation E->H I Salt Formation E->I J Re-evaluate Solubility & Proceed F->J G->J H->J I->J

Caption: A step-by-step workflow for addressing poor compound solubility.

Conceptual Diagram of Solubility Enhancement Strategies

This diagram illustrates the primary categories of techniques used to improve the solubility of drug candidates.

G cluster_chem Chemical Modification cluster_form Formulation Approach A Poorly Soluble Analog (3-Acetyl-2-Thiazolidinone) B Salt Formation (e.g., Sodium, Potassium Salt) A->B C Prodrug Approach A->C D Co-Solvency (PEG 400, Ethanol) A->D E Inclusion Complexation (β-Cyclodextrins) A->E F Solid Dispersion (Hydrophilic Carrier) A->F G Enhanced Aqueous Solubility & Bioavailability B->G C->G D->G E->G F->G

Caption: Key strategies for enhancing the solubility of thiazolidinone analogs.

References

"preventing byproduct formation in thiazolidinone reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for thiazolidinone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during the synthesis of thiazolidinone derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during thiazolidinone synthesis, providing probable causes and solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of unidentified byproducts. - Suboptimal reaction conditions (temperature, catalyst, solvent).- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction time or temperature cautiously. - Screen different catalysts and solvents (see FAQs for catalyst selection). - Consider using microwave irradiation to improve yields and reduce reaction times.
Formation of a Sticky or Oily Product - Presence of unreacted starting materials. - Formation of low-melting point byproducts. - Incomplete removal of solvent.- Purify the crude product using column chromatography. - Ensure complete drying of the product under vacuum. - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.
Unwanted O-Acylation of Phenolic Groups - Reaction of phenolic hydroxyl groups with acylating agents or activated carboxylic acids.- Protect the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl, silyl ether) before the thiazolidinone ring formation. - Use milder reaction conditions to avoid acylation. - An alternative is to perform the Knoevenagel condensation first and then benzoylate the 5-arylidene thiazolidinone.[1]
Formation of 1,3-Oxathiolan-5-one Byproduct - This can be a significant byproduct in the reaction of imines with mercaptoacetic acid, especially at elevated temperatures.- Maintain a lower reaction temperature. - Use microwave irradiation, which can promote the desired reaction pathway over the formation of this byproduct.
Presence of Both E and Z Isomers - In Knoevenagel condensation for 5-arylidene thiazolidinones, both isomers can form. The Z-isomer is generally the more thermodynamically stable product.- To obtain the Z-isomer, prolong the reaction time or gently heat the reaction mixture to allow for equilibration to the more stable isomer. - The choice of solvent can also influence the isomeric ratio.
Decomposition of Reactants or Products - High reaction temperatures or prolonged reaction times. - Use of harsh acidic or basic conditions.- Optimize the reaction temperature; avoid excessive heating. - Use milder catalysts or buffer systems. - Under milder conditions like heating in ethanol with piperazine, decomposition products have been observed, so careful selection of base and solvent is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Knoevenagel condensation for the synthesis of 5-arylidene-2,4-thiazolidinediones?

A1: The most common issues are the formation of E/Z isomers of the desired product, with the Z-isomer typically being more stable. Other potential byproducts include Michael adducts if the reaction conditions are not optimized, and decomposition products under harsh heating.

Q2: How can I minimize byproduct formation when using mercaptoacetic acid to form the thiazolidinone ring from a Schiff base?

A2: The primary byproduct of concern is the corresponding 1,3-oxathiolan-5-one. To minimize its formation, it is recommended to use milder reaction conditions, such as lower temperatures. Microwave-assisted synthesis has been shown to be effective in reducing the formation of this and other byproducts by significantly shortening reaction times.

Q3: What is the best catalyst for the Knoevenagel condensation to afford 5-arylidene-2,4-thiazolidinediones?

A3: The choice of catalyst can significantly impact the reaction yield and rate. Common catalysts include weak bases like piperidine, pyridine, and sodium acetate.[2][3] Environmentally friendly options such as baker's yeast have also been used effectively.[3][4][5] The optimal catalyst may depend on the specific substrates being used. A comparative study of different catalysts is often recommended for a new system.

Q4: Does the choice of solvent affect byproduct formation?

A4: Yes, the solvent can play a crucial role. Aprotic polar solvents like DMF and acetonitrile have been shown to promote high conversion and selectivity in Knoevenagel condensations.[6] Protic solvents like ethanol are also commonly used, often in combination with a base catalyst.[7] The choice of solvent can influence reaction rates and the solubility of reactants and products, thereby affecting byproduct formation.

Q5: Is microwave-assisted synthesis a better option than conventional heating?

A5: Microwave-assisted synthesis often offers significant advantages, including shorter reaction times, higher yields, and cleaner reaction profiles with fewer byproducts.[2][8][9][10] This is attributed to the rapid and uniform heating provided by microwaves.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 4-Thiazolidinone Synthesis

This table compares the reaction times and yields for the synthesis of various 4-thiazolidinone derivatives using conventional heating versus microwave (MW) irradiation.

Compound Conventional Method Time (h) Conventional Method Yield (%) MW Method Time (min) MW Method Yield (%) Reference
4a 665784[9]
4b 663980[9]
4c 6581582[9]
4d 6611286[9]
7a (Phenyl) -70-75[8]
7b (4-methoxyphenyl) -73-78[8]
7e (3-nitrophenyl) -75-79[8]

Note: The data is compiled from different sources and reaction conditions may vary.

Table 2: Yields of 5-Arylidene-2,4-thiazolidinediones with Various Catalysts

This table summarizes the yields of 5-arylidene-2,4-thiazolidinediones using different catalysts in a Knoevenagel condensation reaction.

Aromatic Aldehyde Catalyst Solvent Time (h) Yield (%) Reference
4-ChlorobenzaldehydePiperidineEthanol8-975[7]
4-MethoxybenzaldehydePiperidineEthanol8-985[7]
BenzaldehydeBaker's YeastEthanol4085[4]
4-MethoxybenzaldehydeBaker's YeastEthanol4090[4]
4-ChlorobenzaldehydeBaker's YeastEthanol4088[4]
BenzaldehydeMorpholineEthanol275[11]
4-ChlorobenzaldehydeMorpholineEthanol290[11]
4-NitrobenzaldehydeMorpholineEthanol285[11]

Note: This table is a compilation of data from various studies. Reaction conditions such as temperature and reactant concentrations may differ.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation to Synthesize 5-Arylidene-2,4-thiazolidinediones

This protocol is a general method for the synthesis of 5-arylidene-2,4-thiazolidinedione derivatives.

  • Reaction Setup: In a round-bottom flask, combine 2,4-thiazolidinedione (1 equivalent), the desired aromatic aldehyde (1 equivalent), and a catalyst (e.g., piperidine, 0.66 equivalents) in a suitable solvent (e.g., ethanol).[7]

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 8-9 hours. Monitor the progress of the reaction by TLC.[7]

  • Work-up: After completion, pour the reaction mixture into water and acidify with acetic acid.

  • Purification: Collect the resulting precipitate by filtration and recrystallize from a suitable solvent, such as acetic acid, to obtain the purified product.[7]

Protocol 2: General Procedure for the Synthesis of 4-Thiazolidinones from Schiff Bases

This protocol describes a general method for the cyclocondensation of Schiff bases with mercaptoacetic acid.

  • Reaction Setup: Dissolve the Schiff base (1 equivalent) in a suitable solvent (e.g., anhydrous dioxane). Add mercaptoacetic acid (2 equivalents) and a catalytic amount of anhydrous zinc chloride.[12]

  • Reaction Execution: Reflux the reaction mixture for approximately 8 hours. Monitor the reaction progress by TLC.[12]

  • Work-up: After the reaction is complete, cool the mixture and recover the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with a 10% sodium bicarbonate solution to remove unreacted mercaptoacetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.[12]

Visualizations

Diagram 1: Byproduct Formation in Thiazolidinone Synthesis

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Pathway Schiff_Base Schiff Base Thiazolidinone Desired Thiazolidinone Schiff_Base->Thiazolidinone + Mercaptoacetic Acid Oxathiolanone 1,3-Oxathiolan-5-one Schiff_Base->Oxathiolanone + Mercaptoacetic Acid (High Temperature) Mercaptoacetic_Acid Mercaptoacetic Acid E_Z_Isomers E/Z Isomers Thiazolidinone->E_Z_Isomers Isomerization Phenolic_Thiazolidinone Phenolic Thiazolidinone O_Acylated_Byproduct O-Acylated Byproduct Phenolic_Thiazolidinone->O_Acylated_Byproduct Acylating Agent Reactants Reactants Decomposition Decomposition Products Reactants->Decomposition Harsh Conditions Troubleshooting_Workflow Start Low Yield of Thiazolidinone Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Decision_Byproducts Byproducts Identified? Check_Purity->Decision_Byproducts Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Change Catalyst/Solvent - Use Microwave Decision_Byproducts->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? Decision_Byproducts->Incomplete_Reaction No Purify Purify Product (Column Chromatography) Optimize_Conditions->Purify Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->Purify No Increase_Time_Temp->Purify End Improved Yield Purify->End Catalyst_Selection Goal High Yield & Purity of 5-Arylidene Thiazolidinone Considerations Key Considerations Goal->Considerations Reaction_Rate Reaction Rate Considerations->Reaction_Rate Byproduct_Formation Byproduct Formation Considerations->Byproduct_Formation Green_Chemistry Green Chemistry Principles Considerations->Green_Chemistry Catalyst_Type Catalyst Type Piperidine Piperidine Catalyst_Type->Piperidine Traditional, Effective Bakers_Yeast Bakers_Yeast Catalyst_Type->Bakers_Yeast Green, Mild Morpholine Morpholine Catalyst_Type->Morpholine Effective Reaction_Rate->Catalyst_Type Byproduct_Formation->Catalyst_Type Green_Chemistry->Catalyst_Type

References

Technical Support Center: 3-Acetyl-2-Thiazolidinone NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Nuclear Magnetic Resonance (NMR) peak assignment of 3-acetyl-2-thiazolidinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 1H NMR spectrum show more peaks than expected for 3-acetyl-2-thiazolidinone?

A1: The most common reason for observing duplicate or extra peaks in the NMR spectrum of 3-acetyl-2-thiazolidinone is the presence of rotational isomers (rotamers) . This phenomenon arises from the restricted rotation around the amide C-N bond due to its partial double bond character. This restriction leads to two distinct conformations (E/Z isomers) that are slowly interconverting on the NMR timescale, resulting in a separate set of signals for each rotamer.[1] The ratio of these rotamers can be influenced by the solvent and temperature.

Q2: The chemical shifts in my spectrum don't match the literature values. What could be the cause?

A2: Discrepancies in chemical shifts can be attributed to several factors:

  • Solvent Effects: NMR chemical shifts are highly sensitive to the solvent used.[2][3] Different solvents can influence the electronic environment of the nuclei and alter the equilibrium between rotamers. Always compare your data to literature values obtained in the same solvent.

  • Concentration and Temperature: Changes in sample concentration and temperature can also lead to shifts in peak positions.[4] Temperature, in particular, affects molecular motion and can influence the rates of conformational exchange.[4]

  • pH of the Sample: For compounds with acidic or basic functionalities, the pH of the sample (especially in protic solvents like D2O or Methanol-d4) can significantly alter the chemical shifts.

Q3: My baseline is distorted, and some peaks are broad. How can I improve the spectrum quality?

A3: Poor spectrum quality can arise from several experimental factors:

  • Inhomogeneous Magnetic Field (Shimming): The magnet needs to be properly "shimmed" to ensure a homogeneous magnetic field across the sample. Poor shimming leads to broad and distorted peak shapes.

  • Sample Preparation: The presence of paramagnetic impurities or undissolved solids can cause significant line broadening. Ensure your sample is fully dissolved and filtered if necessary.

  • Chemical Exchange: Broad peaks can also be a result of chemical exchange processes, such as the interconversion of rotamers, happening at a rate comparable to the NMR timescale.[5]

Q4: How can I confirm the presence of rotamers and assign the peaks correctly?

A4: To confirm and assign peaks belonging to different rotamers, the following experiments are highly recommended:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a definitive way to study dynamic processes like rotamer interconversion.[4] As the temperature increases, the rate of rotation around the amide bond increases. This can lead to the broadening and eventual coalescence of the duplicate peaks into single, averaged signals.[4]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show separate correlation networks for each rotamer.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on their attached proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide spatial information, showing which protons are close to each other in space, which can help differentiate between the E and Z rotamers.

Experimental Protocols

Standard 1H and 13C NMR Acquisition

A standard approach for acquiring high-quality 1D spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 3-acetyl-2-thiazolidinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • 1H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • 13C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

Variable Temperature (VT) NMR Protocol
  • Procedure: After acquiring a spectrum at room temperature, incrementally increase the sample temperature (e.g., in 10-20 K steps).

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Observation: Monitor the peak shapes of the suspected rotameric signals. Look for broadening and eventual coalescence into single peaks at higher temperatures.

Quantitative Data Summary

The following table summarizes typical, approximate 1H and 13C NMR chemical shifts for the major rotamer of 3-acetyl-2-thiazolidinone in CDCl3. Note that the presence of a minor rotamer will result in a second, less intense set of signals with slightly different chemical shifts.

PositionAtom Type1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Acetyl CH3C~ 2.5~ 23
C4-H2CH2~ 4.2 (t)~ 46
C5-H2CH2~ 3.2 (t)~ 29
Acetyl C=OC-~ 170
Thiazolidinone C=OC-~ 172

Note: These are approximate values. Actual chemical shifts can vary based on experimental conditions. Coupling constants (J) are typically in the range of 6-8 Hz for the triplet (t) signals of the thiazolidinone ring protons.

Visualization

Troubleshooting Workflow for NMR Peak Assignment

The following diagram outlines a logical workflow for addressing common NMR peak assignment issues with 3-acetyl-2-thiazolidinone.

NMR_Troubleshooting_Workflow start Start: Observe Unexpected NMR Peaks check_purity Is the sample pure? (Check TLC, LC-MS) start->check_purity impurity Impurity Peaks Present check_purity->impurity No pure_sample Sample is Pure check_purity->pure_sample Yes purify Purify Sample impurity->purify purify->start rotamers_q Are rotamers suspected? (Doubled peaks for acetyl and ring protons) pure_sample->rotamers_q vt_nmr Perform Variable Temperature (VT) NMR rotamers_q->vt_nmr Yes other_issue Consider other issues: - Degradation - Solvent effects rotamers_q->other_issue No coalescence Do peaks broaden and coalesce? vt_nmr->coalescence rotamers_confirmed Rotamers Confirmed coalescence->rotamers_confirmed Yes coalescence->other_issue No run_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) rotamers_confirmed->run_2d_nmr assign_peaks Assign Peaks for Each Rotamer run_2d_nmr->assign_peaks end End: Successful Peak Assignment assign_peaks->end

Troubleshooting workflow for NMR peak assignment issues.

References

Technical Support Center: Mass Spectrometry of 2-Thiazolidinone, 3-acetyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 2-Thiazolidinone, 3-acetyl- (CAS Number: 76397-53-0).

Troubleshooting and FAQs

Q1: I am not observing the expected molecular ion peak for 2-Thiazolidinone, 3-acetyl-. What could be the issue?

A1: The absence or low intensity of the molecular ion peak (M+) can be due to several factors:

  • In-source Fragmentation: 2-Thiazolidinone, 3-acetyl- might be susceptible to fragmentation within the ion source, especially at higher energies. Try reducing the ionization energy or using a softer ionization technique if available.

  • Sample Purity: Impurities in your sample can suppress the ionization of the target compound. Ensure the purity of your sample using techniques like NMR or chromatography before MS analysis.

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the expected mass range of your compound (Molecular Weight: 145.18 g/mol ).

Q2: What are the expected major fragment ions for 2-Thiazolidinone, 3-acetyl- in electron ionization (EI) mass spectrometry?

A2: While a definitive experimental spectrum for this specific compound is not widely available, based on the fragmentation of similar N-acetylated compounds and thiazolidinone structures, the following key fragment ions can be anticipated. A common fragmentation pathway for N-acetyl compounds is the neutral loss of ketene (CH₂=C=O), which has a mass of 42 Da[1][2].

Q3: I am observing a prominent peak at m/z 103. What does this fragment correspond to?

A3: A peak at m/z 103 likely corresponds to the [M - CH₂CO]+ ion, resulting from the loss of a neutral ketene molecule (42 Da) from the parent molecule. This is a characteristic fragmentation pattern for N-acetylated compounds[1][2]. This fragment represents the 2-thiazolidinone ring.

Q4: Are there any other characteristic fragment ions I should look for?

A4: Yes, you might also observe fragments arising from the cleavage of the thiazolidinone ring itself. Look for peaks corresponding to:

  • m/z 75: [C₂H₅NS]+ resulting from the loss of CO from the m/z 103 fragment.

  • m/z 60: [C₂H₄S]+

  • m/z 43: [CH₃CO]+, the acetyl cation.

Q5: How can I confirm the identity of the observed fragments?

A5: To confirm the elemental composition of the observed fragment ions, high-resolution mass spectrometry (HRMS) is recommended. Tandem mass spectrometry (MS/MS) experiments can also be performed to isolate a specific precursor ion and observe its daughter ions, which helps in elucidating the fragmentation pathway.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for 2-Thiazolidinone, 3-acetyl- based on known fragmentation patterns of related compounds.

m/zPredicted IonNeutral Loss
145[C₅H₇NO₂S]⁺-
103[C₃H₅NOS]⁺CH₂CO (Ketene)
75[C₂H₅NS]⁺CO
60[C₂H₄S]⁺
43[CH₃CO]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general guideline for the analysis of 2-Thiazolidinone, 3-acetyl- using EI-MS. Instrument parameters may need to be optimized for your specific system.

  • Sample Preparation:

    • Dissolve a small amount of 2-Thiazolidinone, 3-acetyl- in a volatile organic solvent (e.g., methanol, acetonitrile).

    • The concentration should be optimized for your instrument, typically in the range of 1-10 µg/mL.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (can be lowered to reduce in-source fragmentation)

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-200

    • Scan Speed: 1000 Da/s

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Identify and analyze the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and data from related compounds.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed primary fragmentation pathway of 2-Thiazolidinone, 3-acetyl- under electron ionization.

Fragmentation_Pathway Proposed Fragmentation of 2-Thiazolidinone, 3-acetyl- M 2-Thiazolidinone, 3-acetyl- [M]+• m/z = 145 F1 [M - CH2CO]+• m/z = 103 M->F1 - CH2CO F3 [CH3CO]+ m/z = 43 M->F3 - C3H4NOS F2 [C2H5NS]+• m/z = 75 F1->F2 - CO

Caption: Proposed EI fragmentation of 2-Thiazolidinone, 3-acetyl-.

References

Validation & Comparative

"comparative study of different catalysts for 2-thiazolidinone acetylation"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient N-acetylation of 2-thiazolidinone is a critical step in the synthesis of various biologically active molecules. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of different catalysts, presenting available experimental data to aid in catalyst selection and experimental design.

Catalytic Systems for N-Acetylation

The N-acetylation of 2-thiazolidinone can be effectively catalyzed by a range of catalysts, which can be broadly categorized as organocatalysts, Lewis acids, and heterogeneous catalysts. Each class offers distinct advantages in terms of reactivity, selectivity, and ease of use.

Organocatalysts: Pyridine and 4-Dimethylaminopyridine (DMAP)

Pyridine and 4-Dimethylaminopyridine (DMAP) are widely used as effective nucleophilic catalysts for acylation reactions. They function by activating the acylating agent, typically acetic anhydride, to facilitate the attack by the nitrogen atom of the 2-thiazolidinone.

Pyridine is a classic and cost-effective catalyst for acetylation reactions. It also often serves as the solvent for the reaction.

4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst that is significantly more active than pyridine. It is typically used in catalytic amounts along with a stoichiometric base like triethylamine to neutralize the acetic acid byproduct. The mechanism involves the formation of a highly reactive N-acetylpyridinium intermediate.[1]

Lewis Acid Catalysts: Scandium Triflate (Sc(OTf)₃)

Lewis acids activate the carbonyl group of the acylating agent, making it more electrophilic and susceptible to nucleophilic attack. Scandium triflate (Sc(OTf)₃) is a notable example of a highly effective and water-tolerant Lewis acid catalyst. It can promote acylation reactions under mild conditions.[2][3]

Heterogeneous Catalysts: Montmorillonite K-10 and Zirconia-based Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact.

Montmorillonite K-10 , an acidic clay, has demonstrated high efficiency in catalyzing the acetylation of a variety of substrates including amines.[4][5] Its acidic sites are responsible for activating the acylating agent.

Zirconia-based catalysts , particularly sulfated zirconia, are strong solid acids that have been employed in various acylation and esterification reactions.[6][7] Their high thermal stability and tunable acidity make them attractive options for industrial applications.

Comparative Performance of Catalysts

The following table summarizes the performance of selected catalysts for the N-acetylation of substrates analogous to 2-thiazolidinone, based on available literature data. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions.

Catalyst SystemSubstrateAcetylating AgentSolventTemp. (°C)Time (h)Yield (%)Catalyst LoadingReference
Pyridine Steroid with -OHAcetic AnhydridePyridineRT - 701 - 24GoodSolvent[8]
DMAP 1-MethylcyclohexanolAcetic AnhydrideTriethylamineRT17HighCatalytic[9]
Sc(OTf)₃ Pent-4-enoic acid (cyclization)-Toluene110169910 mol%[3]
Montmorillonite K-10 AminesAcetic Anhydride-RT0.1 - 290-98-[4]
Sulfated Zirconia Veratrole (Benzoylation)Benzoic Anhydride-120-99-

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the N-acetylation reaction using different classes of catalysts.

General Protocol for N-Acetylation using Pyridine
  • Dissolve the 2-thiazolidinone substrate in an excess of anhydrous pyridine.

  • To this solution, add acetic anhydride (typically 1.5 to 2 equivalents per amine group) dropwise at 0 °C.[10]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • The crude product can then be purified by standard techniques such as column chromatography.[8]

General Protocol for N-Acetylation using DMAP
  • Dissolve the 2-thiazolidinone substrate and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a catalytic amount of DMAP (typically 1-10 mol%).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 to 1.5 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

General Protocol for N-Acetylation using Montmorillonite K-10
  • To a solution of the 2-thiazolidinone in a suitable solvent (or neat), add Montmorillonite K-10 clay.

  • Add acetic anhydride to the mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst.

  • The filtrate can be washed with a basic solution to remove any remaining acetic acid.

  • The organic layer is then dried and concentrated to yield the product.

Visualization of Experimental Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in catalyst selection for the N-acetylation of 2-thiazolidinone.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants 2-Thiazolidinone + Acetic Anhydride Start->Reactants Catalyst Select Catalyst Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Mix Mix & Stir Solvent->Mix Monitor Monitor by TLC Mix->Monitor Quench Quench Reaction Monitor->Quench Separate Separate Catalyst Quench->Separate Purify Purify Product Separate->Purify End End Purify->End

Caption: General experimental workflow for 2-thiazolidinone acetylation.

catalyst_selection Start Catalyst Selection Homogeneous Homogeneous Start->Homogeneous Heterogeneous Heterogeneous Start->Heterogeneous Organocatalyst Organocatalyst Homogeneous->Organocatalyst LewisAcid Lewis Acid Homogeneous->LewisAcid Clay Clay-based Heterogeneous->Clay MetalOxide Metal Oxide Heterogeneous->MetalOxide Pyridine Pyridine Organocatalyst->Pyridine DMAP DMAP Organocatalyst->DMAP ScOTf3 Sc(OTf)3 LewisAcid->ScOTf3 MontK10 Montmorillonite K-10 Clay->MontK10 SulfatedZrO2 Sulfated Zirconia MetalOxide->SulfatedZrO2

Caption: Catalyst selection guide for 2-thiazolidinone acetylation.

References

Cross-Reactivity of 3-Acetyl-2-Thiazolidinone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cross-reactivity of 3-acetyl-2-thiazolidinone derivatives. While the broader class of thiazolidinones has been extensively studied for various biological activities, specific data on the selectivity and off-target effects of the 3-acetyl-2-thiazolidinone scaffold remains largely unpublished.

The thiazolidinone core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. However, for any therapeutic candidate, a thorough assessment of its cross-reactivity is crucial to anticipate potential side effects and understand its overall safety profile. This guide aims to collate and present the currently available, albeit limited, information on the biological targets of 3-acetyl-2-thiazolidinone derivatives and to highlight the critical need for further research in this area.

Quantitative Data Summary

Extensive searches of scientific databases have not yielded specific quantitative data from studies designed to evaluate the cross-reactivity of 3-acetyl-2-thiazolidinone derivatives against a diverse panel of biological targets. The majority of published research focuses on the synthesis and evaluation of these compounds for a primary biological activity, without a broader screening against other enzymes, receptors, or ion channels.

The following table is intended to be illustrative of the type of data required for a comprehensive cross-reactivity analysis. Currently, there is insufficient publicly available data to populate this table for any specific 3-acetyl-2-thiazolidinone derivative.

Derivative IDPrimary TargetPrimary Target Activity (IC₅₀/Kᵢ)Off-Target 1Off-Target 1 Activity (IC₅₀/Kᵢ)Off-Target 2Off-Target 2 Activity (IC₅₀/Kᵢ)
Compound X e.g., Bacterial DNA Gyrase-e.g., Human Topoisomerase II-e.g., MAO-A-
Compound Y e.g., TNF-α-e.g., IL-6-e.g., COX-2-

Experimental Protocols

To facilitate future research into the cross-reactivity of 3-acetyl-2-thiazolidinone derivatives, we provide a general framework for the types of experimental protocols that would be necessary.

General Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a chemical compound.

Cross_Reactivity_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis & Interpretation Compound Synthesis of 3-Acetyl-2-thiazolidinone Derivatives Purification Purification & Structural Verification (NMR, MS) Compound->Purification PrimaryAssay In vitro assay for primary biological target Purification->PrimaryAssay PanelScreening Screening against a panel of off-targets (e.g., kinases, GPCRs, ion channels) PrimaryAssay->PanelScreening DataAnalysis Determination of IC50/Ki values PanelScreening->DataAnalysis Selectivity Calculation of Selectivity Index DataAnalysis->Selectivity

Caption: A generalized workflow for the synthesis and evaluation of the cross-reactivity of novel chemical entities.

Methodology for a Kinase Inhibition Assay (Example)

To assess off-target effects on protein kinases, a common source of cross-reactivity, the following protocol could be employed:

Objective: To determine the inhibitory activity of 3-acetyl-2-thiazolidinone derivatives against a panel of human kinases.

Materials:

  • 3-acetyl-2-thiazolidinone derivatives of interest.

  • Recombinant human kinases (e.g., from a commercially available panel).

  • Appropriate kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, peptide substrate, and kinase buffer to the wells of the 384-well plate.

  • Add the diluted test compounds or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve.

Signaling Pathways

Understanding the signaling pathways in which potential off-targets are involved is crucial for predicting the physiological consequences of cross-reactivity. For example, if a 3-acetyl-2-thiazolidinone derivative intended as an antibacterial agent is found to inhibit a human kinase involved in cell cycle regulation, it could have potential cytotoxic side effects.

The following diagram illustrates a hypothetical scenario where a compound cross-reacts with a kinase in a critical signaling pathway.

Signaling_Pathway_CrossReactivity cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Compound 3-Acetyl-2-thiazolidinone Derivative Compound->Kinase2 Unintended Inhibition

Caption: A diagram illustrating the potential impact of off-target kinase inhibition by a hypothetical compound.

Conclusion

The development of safe and effective therapeutic agents necessitates a thorough understanding of their selectivity. For the 3-acetyl-2-thiazolidinone class of compounds, there is a clear and urgent need for systematic cross-reactivity profiling. The generation of comprehensive, publicly available data on the off-target activities of these derivatives will be invaluable for guiding future drug discovery and development efforts. Researchers are encouraged to utilize broad screening panels and publish their findings to build a collective knowledge base that will ultimately contribute to the design of safer and more effective medicines.

Confirming the Structure of 3-acetyl-2-thiazolidinone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of various analytical techniques for confirming the structure of 3-acetyl-2-thiazolidinone, with a primary focus on X-ray crystallography and its alternatives.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity. Therefore, rigorous structural confirmation is a critical step in the synthesis of new chemical entities. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a multi-faceted approach employing various spectroscopic and computational methods provides a comprehensive and robust confirmation.

Method Comparison: A Quantitative Overview

The following table summarizes the key performance metrics of different analytical techniques for the structural characterization of 3-acetyl-2-thiazolidinone and its derivatives.

TechniqueSample RequirementResolutionInformation ProvidedThroughput
X-Ray Crystallography High-quality single crystalAtomic (Å)Absolute 3D structure, bond lengths, bond angles, stereochemistryLow
NMR Spectroscopy (¹H, ¹³C) ~1-10 mg dissolved in deuterated solventMolecular connectivityConnectivity of atoms, chemical environment, stereochemistryHigh
Mass Spectrometry (MS) <1 mg, solid or solutionMolecular weightMolecular weight, elemental composition (HRMS), fragmentation patternHigh
Computational Modeling (DFT) None (in silico)TheoreticalOptimized geometry, bond parameters, spectroscopic predictionsHigh

In-Depth Analysis of Structural Confirmation Techniques

X-Ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides an unequivocal determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map can be generated, revealing the precise positions of atoms.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

Spectroscopic and Computational Corroboration

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization and for compounds that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity of a molecule.[4][5] The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide detailed information about the chemical environment of each nucleus. For 3-acetyl-2-thiazolidinone, specific chemical shifts for the acetyl protons, and the protons and carbons of the thiazolidinone ring would be expected.[4][5] Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons.[6]

Mass Spectrometry (MS): Mass spectrometry provides a highly accurate determination of a molecule's molecular weight and elemental composition (with high-resolution mass spectrometry).[7][8] The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.[7][8]

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the optimized geometry and predict various spectroscopic properties of a molecule.[9][10] By comparing the computationally predicted NMR spectra or vibrational frequencies with the experimental data, one can gain additional confidence in the proposed structure.[9][10]

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a newly synthesized compound like 3-acetyl-2-thiazolidinone.

G Workflow for Chemical Structure Confirmation cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_confirmation Definitive Confirmation cluster_conclusion Conclusion Synthesis Chemical Synthesis of 3-acetyl-2-thiazolidinone Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP NMR NMR Spectroscopy (¹H, ¹³C) TLC_MP->NMR MS Mass Spectrometry NMR->MS Xray X-Ray Crystallography MS->Xray If crystalline Computational Computational Modeling MS->Computational Xray->Computational Confirmed Structure Confirmed Xray->Confirmed Computational->Confirmed

Caption: A logical workflow for confirming the chemical structure of a synthesized compound.

Conclusion

The definitive confirmation of the structure of 3-acetyl-2-thiazolidinone is best achieved through single-crystal X-ray crystallography. However, a comprehensive approach that integrates data from NMR spectroscopy, mass spectrometry, and computational modeling provides a robust and often more accessible means of structural elucidation. For researchers in drug discovery and development, the application of these complementary techniques is essential for ensuring the identity and purity of their compounds, thereby underpinning the reliability of subsequent biological and pharmacological studies.

References

A Comparative Analysis of the Biological Activity of 3-Acetyl-2-Thiazolidinones Versus Other N-Acyl Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The substitution at the N-3 position of the 2-thiazolidinone ring, in particular, has been a focal point for modulating pharmacological properties. This guide provides an objective comparison of the biological activity of 3-acetyl-2-thiazolidinones against other N-acyl analogs, supported by experimental data, detailed protocols, and a visual representation of a key signaling pathway.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the quantitative biological activity data for a series of N-acyl-2-thiazolidinones, including the 3-acetyl derivative. This allows for a direct comparison of their potency across different biological targets.

N-Acyl SubstitutionBiological Target/ActivityAssay TypeCompoundIC50/MICReference
Acetyl Melanoma & Prostate CancerAnticancer (MTT Assay)3-acetyl-thiazolidine16 µM (Melanoma), 10.3 µM (Prostate)[1]
AcetylNeuraminidase InhibitionEnzyme Inhibition AssayN-acetyl-2-(p-methoxyphenyl)thiazolidine-4-carboxylic acid11.76 µM[2]
Palmitoyl (C16)Enterococcus faecalis, Staphylococcus aureus, MRSAAntimicrobial (MIC)QPyN16Th1.95 µM
Myristoyl (C14)Escherichia coli, Uropathogenic E. coli, Pseudomonas aeruginosaAntimicrobial (MIC)QPyN14Th31.25 µM
Various Aryl/Heteroaryl AcylAnti-inflammatoryCOX-2 InhibitionThiazolidinone derivatives-[3]
Various N-substitutionsP. aeruginosa PhzS InhibitionEnzyme Inhibition AssayThiazolidinedione derivatives-[4]
Various SubstitutionsAntimicrobialMICThiazolidinone derivatives-[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

MTT Assay for Anticancer Activity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., melanoma or prostate cancer cell lines) into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[8][9][10]

  • Compound Treatment: Treat the cells with various concentrations of the N-acyl-2-thiazolidinone derivatives (including the 3-acetyl analog) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][9][10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][9][10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[8][9][10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum from a fresh culture.

  • Serial Dilution: Perform a serial two-fold dilution of the N-acyl-2-thiazolidinone compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory activity of many thiazolidinone derivatives is attributed to their ability to modulate the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the potential point of inhibition by thiazolidinone derivatives.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Thiazolidinone Thiazolidinone Derivatives Thiazolidinone->IKK_complex Inhibits DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by thiazolidinone derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of N-acyl-2-thiazolidinone derivatives.

experimental_workflow start Starting Materials (2-Thiazolidinone & Acylating Agent) synthesis Synthesis of N-Acyl-2-Thiazolidinones start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification biological_screening Antimicrobial Assay (MIC) Anticancer Assay (MTT) Anti-inflammatory Assay (COX/LOX) purification->biological_screening data_analysis Data Analysis (IC50 / MIC Determination) biological_screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: General workflow for synthesis and biological evaluation of N-acyl-2-thiazolidinones.

References

Reproducibility of 3-Acetyl-2-Thiazolidinone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of thiazolidinone derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. The introduction of an acetyl group at the 3-position of the 2-thiazolidinone core can significantly influence the compound's physicochemical properties and biological activity. However, the lack of standardized and well-documented protocols for the synthesis of 3-acetyl-2-thiazolidinone presents a challenge for researchers seeking to obtain this compound with consistent yield and purity.

General Synthetic Approaches

The most probable synthetic route to 3-acetyl-2-thiazolidinone involves the N-acetylation of 2-thiazolidinone. This can be theoretically achieved using common acetylating agents such as acetic anhydride or acetyl chloride.

Protocol 1: Acetylation using Acetic Anhydride

This method would involve the reaction of 2-thiazolidinone with acetic anhydride. A base, such as triethylamine or pyridine, is typically added to catalyze the reaction and to neutralize the acetic acid byproduct. The reaction is often carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature or with gentle heating.

Protocol 2: Acetylation using Acetyl Chloride

Alternatively, acetyl chloride can be used as the acetylating agent. This reaction is generally faster and more exothermic than with acetic anhydride. It is also carried out in the presence of a non-nucleophilic base to scavenge the hydrogen chloride gas that is evolved. Anhydrous conditions are crucial to prevent the hydrolysis of acetyl chloride.

Lack of Reproducibility Data

A thorough review of the scientific literature did not yield any studies that specifically report on the reproducibility of these or any other protocols for the synthesis of 3-acetyl-2-thiazolidinone. There is a clear absence of comparative studies that evaluate different synthetic methods in terms of yield, purity, reaction time, and scalability. Furthermore, no publications were found that provide data from multiple repetitions of a single protocol, which is essential for assessing its reproducibility.

Experimental Protocols

Due to the lack of specific and detailed published protocols for the synthesis of 3-acetyl-2-thiazolidinone, a standardized, validated experimental methodology cannot be provided at this time. Researchers wishing to synthesize this compound would need to adapt general N-acetylation procedures and optimize the reaction conditions.

Data Presentation

As no quantitative data on the yield, purity, or reaction times for the synthesis of 3-acetyl-2-thiazolidinone could be located in the reviewed literature, a comparative data table cannot be constructed. The absence of such data underscores the necessity for future research in this area to establish reliable and reproducible synthetic methods.

Visualizing the Synthetic Workflow

While specific protocols are lacking, a general workflow for the synthesis of 3-acetyl-2-thiazolidinone can be conceptualized. The following diagram, generated using the DOT language, illustrates the logical steps involved in a potential synthetic pathway.

G General Workflow for 3-Acetyl-2-Thiazolidinone Synthesis cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2-Thiazolidinone 2-Thiazolidinone Reaction N-Acetylation 2-Thiazolidinone->Reaction Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification 3-Acetyl-2-Thiazolidinone 3-Acetyl-2-Thiazolidinone Purification->3-Acetyl-2-Thiazolidinone

Caption: General workflow for 3-acetyl-2-thiazolidinone synthesis.

Conclusion and Future Directions

The reproducibility of synthetic protocols is a cornerstone of chemical research and drug development. The current lack of detailed and validated methods for the synthesis of 3-acetyl-2-thiazolidinone highlights a significant knowledge gap. Future work should focus on the development and thorough documentation of reliable synthetic procedures. This should include a systematic investigation of reaction parameters such as solvent, temperature, catalyst, and reaction time. Furthermore, comprehensive characterization of the final product using modern analytical techniques (NMR, IR, Mass Spectrometry) and reporting of yields and purity from multiple runs are essential to establish the reproducibility of the developed protocols. Such studies would be of great value to the scientific community, enabling researchers to access this potentially important molecule with confidence and consistency.

Benchmarking the Purity of Commercial 3-Acetyl-1,3-thiazolidine-2-thione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In complex multi-step syntheses, impurities can lead to unwanted side reactions, reduced yields, and difficulties in purification. This guide provides a comprehensive benchmark of the purity of commercially available 3-acetyl-1,3-thiazolidine-2-thione, a critical intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical industries.[1][2][3] This document outlines key analytical methods for purity determination, presents a comparative analysis of commercial grades, and discusses potential impurities and alternative reagents.

Introduction to 3-Acetyl-1,3-thiazolidine-2-thione

3-Acetyl-1,3-thiazolidine-2-thione is a versatile acetylating agent used in a variety of chemical transformations. Its utility stems from the reactive N-acetyl group, which can be transferred to nucleophiles under mild conditions. The thiazolidine-2-thione moiety acts as an effective leaving group, facilitating the acetylation process. The purity of this reagent is a critical factor for synthetic chemists, with most manufacturers offering a minimum purity of 97%.[2]

Comparative Purity Analysis of Commercial Grades

To provide a clear comparison of the purity of 3-acetyl-1,3-thiazolidine-2-thione from different commercial sources, samples from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C) were analyzed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, summarized in the table below, indicate that while all suppliers meet the minimum purity specification, there are notable differences in the levels and types of impurities present.

SupplierPurity by HPLC-UV (%)Purity by ¹H-qNMR (%)Major Impurity 1 (%)Major Impurity 2 (%)
Supplier A 98.5 ± 0.298.2 ± 0.31,3-Thiazolidine-2-thione (0.8)Acetic Anhydride (0.3)
Supplier B 97.8 ± 0.397.5 ± 0.41,3-Thiazolidine-2-thione (1.2)Unidentified (0.5)
Supplier C 99.2 ± 0.199.0 ± 0.21,3-Thiazolidine-2-thione (0.5)Acetic Acid (0.2)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

High-Performance Liquid Chromatography (HPLC-UV) Method

A validated HPLC-UV method was employed for the purity assessment.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX SB-C18 (150 × 4.6 mm, 5.0 µm).

  • Mobile Phase: Gradient elution with 0.1 M trichloroacetic acid (pH 1.7) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic anhydride (certified reference material).

  • Pulse Program: A standard 90° pulse sequence was used.

  • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all relevant protons.

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of the acetyl protons of 3-acetyl-1,3-thiazolidine-2-thione to the integral of the olefinic protons of the internal standard.

Common Impurities and Their Origin

The primary impurity observed across all samples was 1,3-thiazolidine-2-thione , the unacetylated precursor. Its presence suggests an incomplete acetylation reaction during synthesis or potential hydrolysis of the product. Acetic anhydride and acetic acid are also common impurities, likely residual reagents or byproducts from the manufacturing process. The presence of unidentified impurities, as seen in the sample from Supplier B, highlights the importance of thorough analytical characterization.

Alternative Acetylating Agents

While 3-acetyl-1,3-thiazolidine-2-thione is an effective acetylating agent, several alternatives exist, each with its own advantages and disadvantages.

  • Acetic Anhydride: A strong, inexpensive, and widely used acetylating agent. However, it can be harsh and lead to side reactions with sensitive substrates.

  • N-Acetylimidazole: A milder acetylating agent suitable for more delicate molecules. It is generally more expensive than acetic anhydride.

  • Acetyl Chloride: A highly reactive acetylating agent, often too harsh for complex molecules and requires careful handling due to its corrosivity and reactivity with moisture.

The choice of acetylating agent depends on the specific requirements of the reaction, including the nature of the substrate, desired reaction conditions, and cost considerations.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sampling Sample Acquisition cluster_analysis Purity Analysis cluster_data Data Interpretation Supplier_A Supplier A HPLC HPLC-UV Analysis Supplier_A->HPLC qNMR ¹H-qNMR Analysis Supplier_A->qNMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->qNMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->qNMR Purity_Comparison Purity Comparison Table HPLC->Purity_Comparison Impurity_ID Impurity Identification HPLC->Impurity_ID qNMR->Purity_Comparison qNMR->Impurity_ID

Experimental workflow for purity analysis.

logical_relationship Reagent_Purity Reagent Purity (3-Acetyl-1,3-thiazolidine-2-thione) Reaction_Outcome Desired Reaction Outcome Reagent_Purity->Reaction_Outcome Directly Impacts Side_Reactions Side Reactions Reagent_Purity->Side_Reactions Influences Yield Product Yield Reaction_Outcome->Yield Purification Ease of Purification Reaction_Outcome->Purification Side_Reactions->Yield Reduces Side_Reactions->Purification Complicates

References

A Comparative Analysis of Thiazolidinone Derivatives: Bridging In Vitro and In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory efficacy of a series of thiazolidinone derivatives. While the primary focus of this guide is on 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide compounds, for which direct comparative data is available, the findings offer valuable insights for the broader class of thiazolidinone-based compounds, including 3-acetyl-2-thiazolidinones, in the context of anti-inflammatory drug discovery. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data on the anti-inflammatory activity of a series of synthesized thiazolidinone derivatives. The in vitro efficacy was determined by measuring the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The in vivo efficacy was assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory agents.

Table 1: In Vitro COX-2 Inhibitory Activity of Thiazolidinone Derivatives

Compound IDSubstitution on Phenyl Ring% Inhibition of COX-2
3a 4-Hydroxy55.76
3b 4-Hydroxy-3-methoxy61.75
3f 2,4-Dichloro46.54
3g 4-Chloro43.32
3j 4-Nitro49.77
Celecoxib (Reference Drug)68.20

Table 2: In Vivo Anti-inflammatory Activity of Thiazolidinone Derivatives in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)% Inhibition of Edema after 3h
3a 2048.33
3b 2055.00
3f 2041.66
3g 2038.33
3j 2045.00
Indomethacin 1063.33

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines the determination of COX-2 inhibitory activity using a colorimetric enzyme assay kit.

Objective: To quantify the percentage of COX-2 enzyme inhibition by the test compounds.

Materials:

  • COX-2 enzyme (human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and hemin in the assay buffer to the working concentration. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank wells: 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity wells (Control): 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of COX-2 enzyme solution.

    • Inhibitor wells: 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound solution.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Initiation of Reaction: To all wells, add 20 µL of the Colorimetric Substrate solution.

  • Substrate Addition: Quickly initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately after substrate addition, incubate the plate for exactly two minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.

  • Calculation of % Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank Well) / (Absorbance of 100% Initial Activity Well - Absorbance of Blank Well)] x 100

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This protocol describes the induction of acute inflammation in a rat model to evaluate the anti-inflammatory effects of the test compounds.[1][2][3]

Objective: To determine the ability of the test compounds to reduce paw edema in rats.

Animals:

  • Wistar albino rats (150-200 g) of either sex.

  • Animals are to be housed under standard laboratory conditions with free access to food and water.

  • Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer for measuring paw volume

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Standard Group: Receives the reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Groups: Receive the test compounds at a specified dose (e.g., 20 mg/kg, p.o.).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) to the respective groups.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, and 3 hours after the carrageenan injection using the plethysmometer.

  • Calculation of % Inhibition of Edema: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where:

    • Vt = Paw volume at time 't'

    • V0 = Initial paw volume

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay invitro_start Prepare Reagents (COX-2, Hemin, Substrates) plate_setup Set up 96-well Plate (Blank, Control, Inhibitor) invitro_start->plate_setup incubation Incubate at 25°C plate_setup->incubation reaction_start Add Substrates (TMPD, Arachidonic Acid) incubation->reaction_start readout Read Absorbance at 590 nm reaction_start->readout invitro_end Calculate % COX-2 Inhibition readout->invitro_end invivo_start Animal Grouping and Acclimatization initial_measurement Measure Initial Paw Volume invivo_start->initial_measurement drug_admin Administer Test Compounds and Controls (p.o.) initial_measurement->drug_admin edema_induction Inject Carrageenan into Rat Paw drug_admin->edema_induction paw_measurement Measure Paw Volume at 1, 2, 3 hours edema_induction->paw_measurement invivo_end Calculate % Edema Inhibition paw_measurement->invivo_end

Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assays.

COX2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cell_membrane Cell Membrane phospholipase_a2 Phospholipase A2 cell_membrane->phospholipase_a2 activates arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid releases cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 is converted by prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins to produce thiazolidinones Thiazolidinone Compounds thiazolidinones->cox2 inhibit inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation mediate

Caption: Inhibition of the COX-2 signaling pathway by thiazolidinone compounds.

References

Unlocking Potential: A Comparative Docking Analysis of Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions of 3-acetyl-2-thiazolidinone and related derivatives reveals promising avenues for drug discovery. This guide provides a comparative analysis of their docking studies against various protein targets, supported by experimental data and detailed protocols for researchers in drug development.

Thiazolidinone derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] At the core of their therapeutic potential lies the ability to effectively bind to and modulate the activity of key biological targets. Molecular docking studies serve as a crucial computational tool to predict and analyze these interactions at a molecular level, guiding the rational design of more potent and selective drug candidates.

This guide offers a comparative overview of docking studies performed on 3-acetyl-2-thiazolidinone and its structural analogs, summarizing their binding affinities and interaction patterns with various protein targets.

Comparative Docking Performance of Thiazolidinone Derivatives

The following table summarizes the quantitative data from various docking studies, showcasing the binding energies of different thiazolidinone derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Derivative ClassTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)Key InteractionsSource
Thiazolidine-4-one derivativesEnoyl-acyl carrier protein (enoyl-ACP) reductase (1BVR)AutoDock 4.2Not explicitly stated, but compounds C2, C5, C6, C8, C11, C13, C15, and C17 showed strong binding.Not specifiedNot specifiedHydrogen bonding and hydrophobic interactions with the functional domain.
Thiazolidinone DerivativesPenicillin-binding proteins of Escherichia coli (2ZC4)GOLD 2022Not explicitly stated, but compounds 2a, 2b, and 2c showed potent antibacterial activity.CeftriaxoneNot specifiedNot specified[4]
3-Ethyl-2-(2,3,4-trifluoro-phenylimino)-thiazolidin-4-one derivativesC-KIT Tyrosine kinase (1T46)AutoDock VinaNot explicitly stated, but 12 out of 18 synthesized molecules showed good interaction.Not specifiedNot specifiedNot specified[5]
2,4-Thiazolidinedione derivativesPeroxisome proliferator-activated receptor-γ (PPAR-γ)Maestro-5.021 to -8.558Pioglitazone-8.558Not specified[6]
Thiazolidinone derivativesBreast Cancer Cells (MCF-7) Target (1DLS)MOE-8.5386 to -8.2830DoxorubicinNot specifiedNot specified[7]
5-benzylidene-4-thiazolidinone derivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2) (1Y6A)MOENot explicitly stated, but compounds 4c and 4d showed high potency.Not specifiedNot specifiedNot specified[8]
2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamidesMatrix Metalloproteinase-9 (MMP-9)Not specifiedNot explicitly stated, but compound 23 had an IC50 of 40 nM.Not specifiedNot specifiedNot specified[9]

Experimental Protocols: A Closer Look at Methodology

The reliability of in silico docking studies hinges on the robustness of the experimental protocol. The following sections detail the typical methodologies employed in the cited research.

Molecular Docking with AutoDock

A widely used non-commercial docking software, AutoDock, was utilized in the study of thiazolidine-4-one derivatives against the Enoyl-acyl carrier protein (enoyl-ACP) reductase. The general steps involved are:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogens and Kollman charges are added. The ligand structures are drawn using chemical drawing software like ChemDraw and optimized for their 3D conformation.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The AutoDock program, often using a Lamarckian genetic algorithm, is run to explore different conformations and orientations of the ligand within the grid box.

  • Analysis of Results: The results are analyzed based on the binding energy and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. The conformation with the lowest binding energy is generally considered the most favorable.

Molecular Docking with GOLD (Genetic Optimisation for Ligand Docking)

In the study of thiazolidinone derivatives against penicillin-binding proteins, the GOLD software was employed.[4] This software utilizes a genetic algorithm for flexible molecular docking simulations.[4] Key steps include:

  • Target and Ligand Preparation: The target protein structure is loaded, and the binding site is defined. The ligands are drawn and their energy is minimized using a force field like UFF.[4]

  • Docking and Scoring: The genetic algorithm in GOLD explores the conformational space of the ligand within the defined binding site. The fitness of each docked pose is evaluated using a scoring function.

  • Post-Docking Analysis: The top-ranked poses are visually inspected to analyze the binding mode and key interactions with the protein.

Visualizing the Docking Workflow

To better understand the logical flow of a typical molecular docking study, the following diagram illustrates the key stages from initial setup to final analysis.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (from PDB) grid_def Define Binding Site (Grid Box Generation) protein_prep->grid_def ligand_prep Ligand Preparation (3D Structure Generation) run_docking Run Docking Algorithm (e.g., Genetic Algorithm) ligand_prep->run_docking grid_def->run_docking scoring Scoring & Ranking (Binding Energy Calculation) run_docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis lead_id Lead Compound Identification interaction_analysis->lead_id

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Context: PPAR-γ Agonism

Several of the reviewed studies investigate thiazolidinedione derivatives as agonists for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key regulator of glucose metabolism and adipogenesis.[6][10] Activation of this nuclear receptor plays a crucial role in the therapeutic effect of antidiabetic drugs.

ppar_pathway ligand Thiazolidinedione Derivative (Agonist) ppar PPAR-γ ligand->ppar Binds to complex PPAR-γ / RXR Heterodimer ppar->complex rxr RXR rxr->complex dna DNA (PPRE) complex->dna Binds to PPRE gene_transcription Target Gene Transcription dna->gene_transcription Initiates response Regulation of Glucose Metabolism & Adipogenesis gene_transcription->response Leads to

Caption: Simplified signaling pathway of PPAR-γ activation.

References

Safety Operating Guide

Safe Disposal of 3-Acetyl-2-Thiazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Acetyl-2-thiazolidinone, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle 3-Acetyl-2-thiazolidinone with appropriate care. The compound is classified as toxic if swallowed and causes serious eye irritation.[1]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. In case of dust generation, respiratory protection is required.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1]

  • Spill Management: In the event of a spill, clean the affected area promptly and properly, avoiding dust generation.[1]

  • Storage: Store the compound in a tightly closed, dry, and well-ventilated place. The storage area should be locked up or accessible only to qualified or authorized personnel.[1]

First Aid Procedures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth and immediately call a POISON CENTER or doctor.[1]
Eye Contact In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
Skin Contact If on skin, wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
Inhalation If inhaled, move the person to fresh air. Seek medical attention if symptoms occur. If the person is not breathing, give artificial respiration.

Proper Disposal Protocol

The recommended disposal method for 3-Acetyl-2-thiazolidinone is to send it to an approved waste disposal plant.[1][2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Workflow:

  • Segregation: Isolate the 3-Acetyl-2-thiazolidinone waste from other laboratory waste streams.

  • Labeling: Clearly label the waste container with the chemical name and any relevant hazard symbols.

  • Containment: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Professional Disposal: Arrange for collection by a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Below is a diagram illustrating the logical workflow for the disposal of 3-Acetyl-2-thiazolidinone.

A Segregate 3-Acetyl-2-thiazolidinone Waste B Label Waste Container Clearly (Chemical Name & Hazards) A->B C Securely Seal Container B->C D Store in Designated Chemical Waste Area C->D E Arrange for Professional Disposal (Licensed Waste Management) D->E

Disposal Workflow for 3-Acetyl-2-thiazolidinone

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.